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  • Product: 2-(4-Fluorophenoxy)phenol
  • CAS: 91378-26-6

Core Science & Biosynthesis

Foundational

Technical Monograph: 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6)

Executive Summary 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) is a specialized diaryl ether scaffold utilized primarily as a high-value intermediate in the synthesis of tricyclic heterocycles (e.g., dibenzo[b,e][1,4]dioxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) is a specialized diaryl ether scaffold utilized primarily as a high-value intermediate in the synthesis of tricyclic heterocycles (e.g., dibenzo[b,e][1,4]dioxins) and as a pharmacophore in kinase inhibitor discovery. Unlike its para-substituted isomer (used extensively in agrochemicals), the ortho-substitution pattern of this compound provides a critical geometry for intramolecular cyclization and chelation, making it indispensable for accessing specific chemical spaces in medicinal chemistry.

This guide outlines the physicochemical properties, a robust validated synthesis route, critical handling protocols, and the strategic application of this compound in drug development.

Chemical Identity & Physical Properties[1][2][3][4]

The compound is characterized by a phenol ring substituted at the ortho-position with a 4-fluorophenoxy group. The fluorine atom at the para-position of the distal ring imparts metabolic stability (blocking P450 oxidation) and modulates lipophilicity.

Table 1: Physicochemical Profile
PropertyDataNotes
CAS Number 91378-26-6Specific to the ortho-isomer.[1]
IUPAC Name 2-(4-Fluorophenoxy)phenolAlso: o-(4-Fluorophenoxy)phenol.
Molecular Formula C₁₂H₉FO₂
Molecular Weight 204.20 g/mol
Appearance White to off-white crystalline solidOxidizes to pink/beige upon air exposure.
Melting Point 77 – 78 °CRecrystallized from Hexane/DCM.
Boiling Point ~273 °C (Predicted)Decomposes at high temperatures.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water.
pKa ~9.8 (Phenolic OH)Slightly more acidic than phenol due to inductive effect of the ether oxygen.

Validated Synthesis & Manufacturing

While direct coupling of 2-halophenols and 4-fluorophenol is possible, it often suffers from self-coupling side reactions and difficult purification. The Protection-Coupling-Deprotection strategy is the industry-standard protocol for high-purity (>98%) synthesis suitable for pharmaceutical applications.

Synthetic Route: The 2-Bromoanisole Approach

This route utilizes a copper-catalyzed Ullmann-type coupling followed by demethylation. This ensures regioselectivity and prevents the formation of polymerized byproducts.

Step 1: Ullmann Coupling
  • Reactants: 2-Bromoanisole (1.0 eq) + 4-Fluorophenol (1.2 eq).

  • Catalyst: CuI (10 mol%) + Picolinic acid (20 mol%) or Dimethylglycine.

  • Base: K₃PO₄ (2.0 eq).

  • Solvent: DMSO or DMF (Anhydrous).

  • Conditions: 90–110 °C, 12–24 hours, Inert Atmosphere (N₂).

  • Product: 2-(4-Fluorophenoxy)anisole.

Step 2: Demethylation[2]
  • Reactants: Intermediate from Step 1.

  • Reagent: BBr₃ (1M in DCM) or HBr (48% aq) / Acetic Acid.

  • Conditions: 0 °C to RT (for BBr₃) or Reflux (for HBr).

  • Workup: Quench with ice water, extract with DCM.

  • Product: 2-(4-Fluorophenoxy)phenol.

Reaction Mechanism Visualization

SynthesisRoute SM1 2-Bromoanisole Step1 Step 1: Ullmann Coupling (CuI, Ligand, K3PO4, DMSO, 100°C) SM1->Step1 SM2 4-Fluorophenol SM2->Step1 Inter Intermediate: 2-(4-Fluorophenoxy)anisole Step1->Inter C-O Bond Formation Step2 Step 2: Demethylation (BBr3, DCM, 0°C -> RT) Inter->Step2 Final Target: 2-(4-Fluorophenoxy)phenol Step2->Final Methyl Cleavage

Figure 1: Two-step synthesis strategy ensuring regiochemical integrity.

Analytical Characterization

Confirming the identity of CAS 91378-26-6 requires distinguishing it from the para-isomer. The NMR coupling patterns are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 9.40 (s, 1H): Phenolic -OH (Exchangeable).

  • δ 7.15 – 7.25 (m, 2H): 4-Fluorophenyl ring protons (meta to F).

  • δ 6.95 – 7.10 (m, 2H): 4-Fluorophenyl ring protons (ortho to F).

  • δ 6.80 – 6.95 (m, 4H): 1,2-Disubstituted benzene ring protons.

    • Key Feature: The ortho-substituted ring shows a complex ABCD multiplet pattern characteristic of 1,2-substitution, distinct from the AA'BB' pattern of the para-isomer.

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: m/z 204.2 [M]⁺.

  • Fragmentation: Loss of HF (m/z 184) or cleavage of the ether linkage (m/z 110 for catechol fragment, m/z 95 for fluorophenyl fragment).

Applications in Drug Discovery

The 2-phenoxyphenol motif is a "privileged structure" in medicinal chemistry.

Scaffold for Tricyclic Heterocycles

The primary utility of CAS 91378-26-6 is as a precursor for Dibenzo[b,e][1,4]dioxins . By reacting the phenolic hydroxyl group with a leaving group on the distal ring (via intramolecular SₙAr if activated, or further oxidative coupling), researchers can lock the conformation of the molecule.

  • Relevance: Dioxin derivatives are potent modulators of the Aryl Hydrocarbon Receptor (AhR) and have applications in immunology research.

Kinase Inhibition (Type II Inhibitors)

Many kinase inhibitors (e.g., Sorafenib, Vemurafenib) utilize a diaryl ether or diaryl urea motif to occupy the hydrophobic back-pocket of the ATP binding site.

  • Role of Fluorine: The 4-fluoro group blocks metabolic hydroxylation at the susceptible para-position, extending the half-life (t₁/₂) of the drug candidate.

  • Role of Ortho-OH: Provides a hydrogen bond donor/acceptor site or a handle for attaching solubilizing tails (e.g., piperazine linkers).

Experimental Workflow: Cyclization Logic

Applications Target 2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) Path1 Pathway A: Intramolecular Cyclization Target->Path1 Path2 Pathway B: O-Alkylation (Linker Attachment) Target->Path2 Prod1 Fluorinated Dibenzo[1,4]dioxins (Rigid Core Scaffolds) Path1->Prod1 Prod2 PROTAC Linkers / Kinase Inhibitors (Solubility Modulation) Path2->Prod2

Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling Protocols

As a fluorinated phenol derivative, this compound poses specific risks regarding tissue irritation and absorption.

Hazard Identification (GHS)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H302: Harmful if swallowed.

  • H412: Harmful to aquatic life with long-lasting effects.

Handling Procedure
  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Inhalation: Handle only in a functioning chemical fume hood to avoid inhalation of dust/vapors.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are prone to oxidation (darkening) over time.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into drains.

References

  • National Institutes of Health (NIH). Phenol bioisosteres in drug design and development. Arch Pharm (Weinheim). 2025 Jan. Available at: [Link]

  • Google Patents.Process for the preparation of 4-phenoxy-phenols (Analogous Chemistry). US4355186A.
  • Organic Chemistry Portal. Synthesis of Phenols and Diaryl Ethers. Available at: [Link]

Sources

Exploratory

2-(4-Fluorophenoxy)phenol: Technical Characterization & Synthetic Architecture

Topic: 2-(4-Fluorophenoxy)phenol: Molecular Weight, Formula, and Technical Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(4-Fluorophenoxy)phenol: Molecular Weight, Formula, and Technical Characterization Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) represents a specialized biaryl ether scaffold critical in the development of agrochemicals and pharmaceutical intermediates. Unlike its para-substituted isomer, this ortho-substituted phenol possesses unique intramolecular hydrogen bonding capabilities and steric properties that influence its reactivity and binding affinity in biological systems. This guide provides a rigorous analysis of its physicochemical properties, validated synthetic pathways, and analytical fingerprints, serving as a definitive reference for laboratory application.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The core identity of 2-(4-Fluorophenoxy)phenol lies in its asymmetric ether linkage connecting a phenolic ring to a para-fluorinated benzene ring. The presence of the fluorine atom introduces specific electronic effects (inductive withdrawal) that modulate the acidity of the phenolic hydroxyl group and the lipophilicity of the overall molecule.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name 2-(4-Fluorophenoxy)phenol
CAS Registry Number 91378-26-6
Molecular Formula C₁₂H₉FO₂
Molecular Weight 204.197 g/mol
Exact Mass 204.0587 g/mol
SMILES Oc1ccccc1Oc2ccc(F)cc2
Physical State Crystalline Solid
Melting Point 77–78 °C
Solubility Soluble in DMSO, Methanol, Chloroform; Insoluble in Water
pKa (Predicted) ~9.8 (Phenolic OH)

Synthetic Architecture: The Ullmann Coupling Protocol[8]

The synthesis of 2-(4-Fluorophenoxy)phenol requires precision to avoid regioisomeric byproducts. The most robust "Expert" route utilizes a copper-catalyzed Ullmann-type coupling. This approach is superior to nucleophilic aromatic substitution (


) because the 4-fluorophenyl ring is not sufficiently electron-deficient to undergo facile 

without harsh conditions that degrade the phenol.
Validated Synthetic Protocol

Objective: Selective mono-arylation of catechol.

  • Reagents: Catechol (1,2-dihydroxybenzene), 1-Bromo-4-fluorobenzene.

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%).

  • Ligand: 1,10-Phenanthroline or L-Proline (20 mol%) to stabilize the Cu-intermediate.

  • Base: Potassium Phosphate (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent: DMSO or DMF (Anhydrous).

  • Conditions: Inert atmosphere (

    
    ), 90–110 °C, 12–24 hours.
    

Step-by-Step Methodology:

  • Charge: In a glovebox or under argon flow, charge a reaction vessel with Catechol (1.0 equiv), CuI (0.1 equiv), Ligand (0.2 equiv), and Base (2.0 equiv).

  • Solvation: Add anhydrous DMSO. Stir to ensure ligand-catalyst complexation.

  • Addition: Add 1-Bromo-4-fluorobenzene (1.0 equiv). Note: Using excess catechol can reduce bis-arylation, but requires difficult purification.

  • Reaction: Heat to 110 °C. Monitor via TLC/HPLC for the consumption of the aryl halide.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M HCl (to protonate the phenol and remove copper salts) followed by brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and decision logic for the synthesis.

UllmannSynthesis Start Reagents: Catechol + 4-F-Ph-Br CatComplex Cu(I)-Ligand Complex Formation Start->CatComplex Mix in DMSO OxAdd Oxidative Addition [L-Cu(III)-Ar-Br] CatComplex->OxAdd Ar-Br Insertion LigEx Ligand Exchange (Phenoxide coordination) OxAdd->LigEx + Catechol / - HBr RedElim Reductive Elimination (C-O Bond Formation) LigEx->RedElim Heat (110°C) RedElim->CatComplex Regenerate Cu(I) Product Target: 2-(4-Fluorophenoxy)phenol RedElim->Product Release

Figure 1: Catalytic cycle for the Ullmann coupling synthesis of 2-(4-Fluorophenoxy)phenol, highlighting the critical Cu(I)/Cu(III) redox shuttle.

Analytical Characterization

Trustworthy identification relies on orthogonal spectroscopic data. The following parameters serve as the standard for quality control.

Proton NMR ( NMR)

Solvent:


, 400 MHz
  • 
     5.40 ppm (s, 1H):  Phenolic -OH. Broad singlet, exchangeable with 
    
    
    
    .
  • 
     6.80–7.10 ppm (m, 8H):  Aromatic region.
    
    • Ring A (Phenol): The protons at positions 3, 4, 5, and 6 will appear as a complex multiplet. The proton ortho to the OH (C6-H) is typically doublet-like.

    • Ring B (Fluoro): The 4-fluorophenoxy group shows a characteristic splitting pattern. The protons ortho to the fluorine (C3', C5') are shielded and split by both H and F (

      
       Hz).
      
Fluorine NMR ( NMR)
  • 
     -120.0 to -122.0 ppm:  Single peak. The specific shift confirms the integrity of the C-F bond and absence of defluorination side reactions.
    
Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (

    
    ):  204.2 m/z.[1]
    
  • Fragmentation Pattern:

    • Loss of Fluorophenyl radical (

      
      ) may be observed.
      
    • Characteristic phenol fragments (

      
      ) at m/z 93.
      

Applications in Drug Discovery[10][11]

2-(4-Fluorophenoxy)phenol acts as a "privileged structure" in medicinal chemistry. Its applications stem from two key properties:

  • Bioisosterism: The phenoxy group serves as a lipophilic spacer, mimicking diphenyl ethers found in thyroid hormones and triclosan derivatives.

  • Metabolic Stability: The para-fluorine blocks metabolic oxidation at the most reactive site (C4 position) of the phenoxy ring, extending the half-life of the pharmacophore.

Logical Application Pathway

Applications Compound 2-(4-Fluorophenoxy)phenol (Scaffold) Agro Agrochemicals (Herbicides) Compound->Agro Pharma Pharmaceuticals (Kinase Inhibitors) Compound->Pharma Mech1 Aryloxyphenoxypropionates (ACCase Inhibitors) Agro->Mech1 Derivatization Mech2 Biaryl Ether Linkers (Protein Binding) Pharma->Mech2 Linker Strategy

Figure 2: Strategic utility of the scaffold in diverse chemical biology domains.

Safety & Handling (SDS Highlights)

  • Hazards: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent oxidation of the phenolic moiety.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9707, 2-Fluorophenol and related phenoxy derivatives. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009).Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. (General reference for Ullmann mechanism).
  • ChemBK (2025). Chemical Properties and Melting Point Data for CAS 91378-26-6. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Physical Properties of Ortho-Phenoxyphenol Derivatives

Abstract This technical guide provides a comprehensive exploration of the core physical properties of ortho-phenoxyphenol derivatives, a class of compounds with significant interest in drug discovery and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the core physical properties of ortho-phenoxyphenol derivatives, a class of compounds with significant interest in drug discovery and materials science. This document delves into the structure-property relationships that govern melting point, boiling point, solubility, acidity (pKa), and spectral characteristics. Detailed experimental protocols for the determination of these properties are provided, emphasizing the causality behind methodological choices. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how molecular architecture influences the physicochemical behavior of these versatile compounds.

Introduction: The Significance of Ortho-Phenoxyphenol Derivatives

Ortho-phenoxyphenol and its derivatives represent a vital scaffold in medicinal chemistry and materials science. The inherent structural features—a hydroxyl group ortho to a phenoxy ether linkage—give rise to unique intramolecular interactions that profoundly influence their physical and chemical behavior. These properties, in turn, dictate their pharmacokinetic and pharmacodynamic profiles, as well as their suitability for various material applications.

A thorough understanding of the physical properties of this class of compounds is paramount for rational drug design and the development of novel materials. Properties such as solubility directly impact bioavailability, while acidity (pKa) is crucial for understanding a molecule's behavior in physiological environments. Melting and boiling points are critical parameters for purification, formulation, and storage. This guide will systematically explore these key physical properties, providing both theoretical grounding and practical experimental guidance.

Synthesis of Ortho-Phenoxyphenol Derivatives

The primary route for synthesizing ortho-phenoxyphenol derivatives is the Ullmann Condensation , a copper-catalyzed nucleophilic aromatic substitution.[1][2] This reaction typically involves the coupling of an ortho-halophenol with a phenol or a substituted phenol in the presence of a copper catalyst and a base.[2][3]

The choice of reactants and reaction conditions is critical for achieving high yields and purity. For instance, aryl iodides are generally more reactive than aryl chlorides.[2] The presence of electron-withdrawing groups on the aryl halide can accelerate the coupling reaction.[2] Traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper, but modern protocols have been developed that utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[2][4]

Experimental Protocol: Ullmann Condensation for the Synthesis of a Substituted Ortho-Phenoxyphenol

This protocol provides a general procedure for the synthesis of an ortho-phenoxyphenol derivative.

Materials:

  • Ortho-halophenol (e.g., 2-iodophenol)

  • Substituted phenol

  • Copper(I) iodide (CuI)

  • Ligand (e.g., phenanthroline)

  • Base (e.g., potassium carbonate, K₂CO₃)

  • High-boiling polar solvent (e.g., N-methylpyrrolidone (NMP) or dimethylformamide (DMF))[2]

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the ortho-halophenol, substituted phenol, copper(I) iodide, and the chosen ligand under an inert atmosphere.

  • Addition of Base and Solvent: Add the base and the solvent to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (typically between 100-210°C) with vigorous stirring.[2][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent and water.

  • Extraction: Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reactants.

  • High-Boiling Solvent: Allows the reaction to be carried out at the necessary high temperatures for the Ullmann condensation.

  • Base: Neutralizes the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

  • Ligand: Stabilizes the copper catalyst and improves its solubility and reactivity.

Core Physical Properties and Their Determinants

The physical properties of ortho-phenoxyphenol derivatives are intricately linked to their molecular structure. The presence of substituents on either of the phenyl rings can lead to significant changes in these properties through electronic and steric effects.

Melting and Boiling Points

The melting and boiling points of phenols are generally higher than those of analogous arenes due to the presence of the hydroxyl group, which allows for hydrogen bonding.[5] For ortho-phenoxyphenol derivatives, the possibility of intramolecular hydrogen bonding between the ortho-hydroxyl group and the ether oxygen of the phenoxy group plays a crucial role.[5][6]

This intramolecular hydrogen bond reduces the ability of the hydroxyl group to participate in intermolecular hydrogen bonding with other molecules. Consequently, ortho-substituted phenols often exhibit lower boiling points compared to their meta and para isomers, where intermolecular hydrogen bonding is more prevalent.[5][7]

Effect of Substituents:

  • Electron-donating groups (e.g., -CH₃, -OCH₃) can increase the electron density on the aromatic ring, potentially affecting intermolecular forces.[8]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) can influence polarity and dipole-dipole interactions.[9]

  • Molecular Weight and Symmetry: As with most organic compounds, an increase in molecular weight generally leads to higher boiling points due to increased van der Waals forces.[10] Molecular symmetry can affect melting points, with more symmetrical molecules often having higher melting points due to better packing in the crystal lattice.

Table 1: Physical Properties of Representative Phenoxyphenol Derivatives
CompoundSubstituent(s)Melting Point (°C)Boiling Point (°C)
2-PhenoxyphenolNone105-107165-167 (at 15 mmHg)
4-PhenoxyphenolNone80-84[5][10][11][12]177-180 (at 11 mmHg)[5][10][12]
3-PhenoxyphenolNone41-42[4]185 (at 12 mmHg)[4]
Experimental Protocol: Melting Point Determination

A sharp and characteristic melting point is an indicator of a pure crystalline organic compound.[12]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[12]

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry crystalline sample.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool. For an accurate measurement, heat slowly (1-2°C per minute) as the temperature approaches the approximate melting point.[12]

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

Causality of Experimental Choices:

  • Dry Sample: Moisture can depress the melting point and broaden the range.

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Experimental Protocol: Micro-Boiling Point Determination

This method is suitable for small quantities of liquid samples.

Apparatus:

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath or aluminum block)

Procedure:

  • Sample Preparation: Place a few drops of the liquid sample into the small test tube.

  • Capillary Inversion: Place the sealed capillary tube, open end down, into the liquid.

  • Heating: Attach the test tube to a thermometer and immerse it in the heating bath. Heat the bath gradually.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. When the heating is stopped and the liquid begins to cool, the stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube.

Causality of Experimental Choices:

  • Inverted Capillary: Traps the vapor of the liquid, allowing for the determination of the temperature at which the vapor pressure equals the atmospheric pressure.

Solubility

The solubility of ortho-phenoxyphenol derivatives is governed by the principle of "like dissolves like." The presence of the polar hydroxyl group allows for hydrogen bonding with polar solvents like water and alcohols. However, the two bulky phenyl rings contribute to a significant nonpolar character, making these compounds generally more soluble in organic solvents.

The intramolecular hydrogen bond in ortho-phenoxyphenol derivatives can decrease their water solubility compared to their meta and para isomers.[1] This is because the hydroxyl group is less available to form hydrogen bonds with water molecules.[1] Conversely, this can increase their solubility in nonpolar solvents.[1]

Effect of Substituents:

  • Polar Substituents: The introduction of polar functional groups (e.g., -OH, -NH₂) can increase solubility in polar solvents.

  • Nonpolar Substituents: Increasing the size of alkyl or other nonpolar substituents will generally decrease solubility in polar solvents and increase it in nonpolar solvents.

  • pH: The solubility of phenolic compounds in aqueous solutions is highly pH-dependent.[13] In basic solutions, the phenolic proton is removed to form a more polar phenoxide ion, which is significantly more soluble in water.[13]

Experimental Protocol: Determination of Solubility

Procedure:

  • Saturation: In a vial, add a known amount of the ortho-phenoxyphenol derivative to a known volume of the solvent at a specific temperature.

  • Equilibration: Agitate the mixture (e.g., using a shaker or magnetic stirrer) for a sufficient period to ensure that equilibrium is reached and the solution is saturated.

  • Separation: Allow any undissolved solid to settle. A clear aliquot of the supernatant is carefully removed.

  • Quantification: The concentration of the dissolved compound in the aliquot is determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Causality of Experimental Choices:

  • Equilibration Time: Ensures that the maximum amount of solute has dissolved, providing an accurate measure of solubility.

  • Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducible results.

Acidity (pKa)

Phenols are weakly acidic due to the resonance stabilization of the phenoxide ion formed upon deprotonation. The pKa of phenol itself is approximately 10. The acidity of ortho-phenoxyphenol derivatives is influenced by the electronic effects of substituents on the aromatic rings.

Effect of Substituents:

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, and halogens increase the acidity (decrease the pKa) of the phenol.[9] They do this by stabilizing the negative charge of the phenoxide ion through inductive and/or resonance effects.[9]

  • Electron-Donating Groups (EDGs): Substituents like -CH₃, -OCH₃, and -NH₂ decrease the acidity (increase the pKa).[8] They destabilize the phenoxide ion by increasing the electron density on the ring.[8]

The position of the substituent is also critical. EWGs in the ortho and para positions have a more pronounced effect on acidity due to their ability to delocalize the negative charge of the phenoxide ion through resonance.

Experimental Protocol: pKa Determination by Potentiometric Titration

Procedure:

  • Solution Preparation: Dissolve a known amount of the ortho-phenoxyphenol derivative in a suitable solvent (often a mixture of water and an organic solvent like ethanol to ensure solubility).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., NaOH) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point at which half of the phenol has been neutralized).

Causality of Experimental Choices:

  • Standardized Base: Ensures accurate determination of the equivalence point.

  • Slow Titration: Allows the pH to stabilize after each addition of base, leading to a more accurate titration curve.

Spectral Properties

Spectroscopic techniques are indispensable for the structural elucidation and characterization of ortho-phenoxyphenol derivatives.

UV-Vis Spectroscopy

Phenolic compounds exhibit characteristic UV-Vis absorption bands arising from π → π* transitions in the aromatic rings. The position (λ_max) and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution pattern on the aromatic rings.

  • Effect of Substituents: Both electron-donating and electron-withdrawing groups can cause a bathochromic (red) shift in the λ_max. This is due to the extension of the conjugated system and the interaction of the substituent's orbitals with the π-system of the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying key functional groups. For ortho-phenoxyphenol derivatives, the following characteristic absorptions are important:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding. In ortho-phenoxyphenol derivatives, the presence of a strong intramolecular hydrogen bond can result in a sharper O-H stretching band at a lower frequency compared to phenols that only exhibit intermolecular hydrogen bonding.[14]

  • C-O Stretch (Aryl Ether): A strong absorption band is typically observed in the region of 1200-1275 cm⁻¹ for the aryl C-O stretching of the ether linkage.

  • C-O Stretch (Phenol): A strong band for the phenolic C-O stretch appears around 1150-1250 cm⁻¹.

  • Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the detailed structure of ortho-phenoxyphenol derivatives.

  • ¹H NMR:

    • Phenolic Proton (-OH): The chemical shift of the phenolic proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet.

    • Aromatic Protons: The protons on the aromatic rings typically appear in the region of 6.5-8.0 ppm. The coupling patterns (splitting) can provide information about the substitution pattern.

  • ¹³C NMR:

    • Aromatic Carbons: The carbons of the phenyl rings resonate in the range of 110-160 ppm.

    • Carbon Bearing the Hydroxyl Group (C-OH): This carbon typically appears in the downfield region of the aromatic signals.

    • Carbon Bearing the Ether Linkage (C-O-Ar): This carbon also resonates in the downfield aromatic region.

Structure-Property Relationships: A Visualized Summary

The interplay between the molecular structure of ortho-phenoxyphenol derivatives and their physical properties can be visualized to provide a clearer understanding of these relationships.

Figure 1: Key structure-property relationships in ortho-phenoxyphenol derivatives.

Conclusion

The physical properties of ortho-phenoxyphenol derivatives are a direct consequence of their unique molecular architecture. The interplay of the ortho-phenolic hydroxyl group, the phenoxy ether linkage, and the nature and position of substituents gives rise to predictable trends in melting and boiling points, solubility, and acidity. A thorough grasp of these structure-property relationships is indispensable for scientists and researchers in drug development and materials science, enabling the rational design and synthesis of novel molecules with tailored physicochemical characteristics. The experimental protocols provided in this guide offer a practical framework for the accurate determination of these crucial parameters, fostering a deeper understanding of this important class of compounds.

References

  • Beaudry, C. M. (2020). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control. Beaudry Research Group. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
  • Google Patents. (n.d.). US4355189A - Process for the preparation of 4-phenoxyphenols.
  • Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis. Retrieved from [Link]

  • PMC. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. Retrieved from [Link]

  • PMC. (n.d.). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Retrieved from [Link]

  • MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • PMC. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. Retrieved from [Link]

  • PMC. (2019). Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Electron withdrawing effect of phenoxy group. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • PubMed. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Retrieved from [Link]

  • Oklahoma Academy of Science. (n.d.). Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. Retrieved from [Link]

  • Periodica Polytechnica. (2021). Coexistence of Substituted Phenols Reduces the Fouling Ability of Phenol in Non-aqueous Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Lipophilicity of the polyphenols being tested. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. Retrieved from [Link]

  • ScienceDirect. (n.d.). Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Retrieved from [Link]

  • PubMed. (n.d.). Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. Retrieved from [Link]

  • YouTube. (2023). FTIR-17 || IR spectrum of aromatic molecules || Distinction b/w ortho, meta & para | IR. Retrieved from [Link]

  • Bentham Open. (n.d.). Effect of Lipophilicity of Dispersed Drugs on the Physicochemical and Technological Properties of Solid Lipid Nanoparticles. Retrieved from [Link]

  • PubMed. (2022). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Retrieved from [Link]

  • NIH. (n.d.). Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of electron-withdrawing groups on molecular properties of naphthyl and anthryl bithiophenes as potential n-type semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). Acidity and Lipophilicity of Nitrophenol Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Assessment of Lipophilicity Descriptors of Selected NSAIDs Obtained at Different TLC Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

O-Alkylation of 2-(4-Fluorophenoxy)phenol: A Detailed Guide to Synthetic Protocols and Mechanistic Considerations

This comprehensive guide provides detailed application notes and protocols for the O-alkylation of 2-(4-fluorophenoxy)phenol, a key transformation in the synthesis of various high-value molecules in the pharmaceutical an...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the O-alkylation of 2-(4-fluorophenoxy)phenol, a key transformation in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and drug development professionals seeking to perform this etherification with high efficiency and selectivity. We will delve into the mechanistic underpinnings of common O-alkylation strategies, provide step-by-step protocols, and discuss critical parameters for reaction optimization.

Introduction: The Significance of O-Alkylated Diphenyl Ethers

Diaryl ether moieties are prevalent scaffolds in numerous biologically active compounds and advanced materials. The specific substrate, 2-(4-fluorophenoxy)phenol, presents a unique synthetic challenge due to the potential for both O-alkylation at the phenolic hydroxyl group and competing C-alkylation on the activated aromatic ring. Furthermore, the steric bulk of the ortho-phenoxy group can influence the reactivity of the hydroxyl functionality. The strategic introduction of an alkyl group onto the phenolic oxygen can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Therefore, robust and selective O-alkylation protocols are of paramount importance.

Mechanistic Landscape: Navigating O- vs. C-Alkylation

The central challenge in the alkylation of phenols is controlling the regioselectivity between O-alkylation (ether formation) and C-alkylation (formation of a new carbon-carbon bond on the aromatic ring). The phenoxide ion, generated by deprotonation of the phenol, is an ambident nucleophile, with electron density on both the oxygen and the ortho and para positions of the aromatic ring.

Several factors govern the outcome of this competition:

  • The Nature of the Solvent: Protic solvents, through hydrogen bonding with the phenoxide oxygen, can shield it and favor C-alkylation. In contrast, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) leave the oxygen atom more exposed and nucleophilic, thus promoting O-alkylation.[1]

  • The Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction pathway.

  • The Alkylating Agent: The structure of the alkylating agent plays a crucial role.

  • Temperature: Reaction temperature can also impact the product distribution.

This guide will focus on protocols that have been demonstrated to favor O-alkylation.

Recommended O-Alkylation Protocols

We present three distinct and reliable methods for the O-alkylation of 2-(4-fluorophenoxy)phenol: the classic Williamson Ether Synthesis, the mild and versatile Mitsunobu Reaction, and the efficient Phase Transfer Catalysis approach.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between a phenoxide and an alkyl halide.[1][2] This method is robust and widely applicable for the preparation of a diverse range of ethers.

Reaction Principle: The phenolic proton of 2-(4-fluorophenoxy)phenol is first abstracted by a suitable base to form the corresponding phenoxide. This potent nucleophile then attacks the primary alkyl halide, displacing the halide and forming the desired ether.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Start 2-(4-Fluorophenoxy)phenol Phenoxide Potassium 2-(4-Fluorophenoxy)phenoxide Start->Phenoxide + Base Base Base (e.g., K₂CO₃, NaH) AlkylHalide Alkyl Halide (e.g., CH₃I) Product O-Alkylated Product Phenoxide_clone Phenoxide Phenoxide_clone->Product + Alkyl Halide

Figure 1: General workflow for the Williamson Ether Synthesis.

Detailed Step-by-Step Protocol (for O-methylation):

  • Reagent Preparation:

    • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-fluorophenoxy)phenol (1.0 eq.).

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) as the base.

    • Add a suitable polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (sufficient to dissolve the starting material).

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

    • Slowly add the alkylating agent, for instance, methyl iodide (CH₃I, 1.2 eq.), to the reaction mixture.

    • Heat the reaction mixture to a temperature between 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

ParameterRecommended ConditionRationale
Base K₂CO₃, Cs₂CO₃, NaHWeaker bases like K₂CO₃ are often sufficient and safer. Stronger bases like NaH can be used for less reactive systems.
Solvent Acetonitrile (MeCN), DMFPolar aprotic solvents favor O-alkylation by not solvating the phenoxide oxygen as strongly as protic solvents.[1]
Alkylating Agent Methyl iodide, Ethyl bromidePrimary alkyl halides are preferred to minimize competing elimination reactions.[1]
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Reaction Time 2-24 hoursMonitored by TLC to ensure complete conversion of the starting material.
Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction offers a mild and efficient alternative for the O-alkylation of phenols, particularly when dealing with sensitive substrates or when inversion of stereochemistry at a chiral alcohol center is desired (though not applicable in this specific case).[3][4]

Reaction Principle: This reaction involves the in-situ activation of the hydroxyl group of an alcohol (in this case, the alkylating agent) by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The phenoxide then acts as the nucleophile, displacing the activated hydroxyl group.

Mitsunobu_Reaction Start 2-(4-Fluorophenoxy)phenol + Alkyl Alcohol Intermediate Activated Alcohol (Oxyphosphonium salt) Start->Intermediate + Reagents Reagents PPh₃ + DEAD/DIAD Product O-Alkylated Product Intermediate->Product + Phenoxide

Figure 2: Simplified workflow of the Mitsunobu Reaction.

Detailed Step-by-Step Protocol (for O-methylation):

  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(4-fluorophenoxy)phenol (1.0 eq.), the alcohol (e.g., methanol, 1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction Execution:

    • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicaricarboxylate (DIAD) (1.5 eq.) in THF to the reaction mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • The crude residue can be directly purified by column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the reduced azodicarboxylate.

Data Summary Table:

ParameterRecommended ConditionRationale
Phosphine Triphenylphosphine (PPh₃)Commonly used and effective.
Azodicarboxylate DEAD or DIADDIAD is often preferred due to its lower toxicity and easier handling.
Solvent Anhydrous THFA common and effective solvent for Mitsunobu reactions.
Temperature 0 °C to room temperatureThe initial cooling helps to control the exothermic reaction upon addition of the azodicarboxylate.
Reaction Time 2-12 hoursTypically proceeds to completion within this timeframe.
Protocol 3: Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. For the O-alkylation of phenols, it allows the use of aqueous inorganic bases and organic solvents, simplifying the procedure and often leading to high yields.[5]

Reaction Principle: A phase transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the aqueous phase (where it is generated) to the organic phase containing the alkylating agent. The reaction then proceeds in the organic phase.

PTC_Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase Phenol_aq 2-(4-Fluorophenoxy)phenol Phenoxide_aq Phenoxide Anion Phenol_aq->Phenoxide_aq + Base Base_aq Aqueous Base (e.g., NaOH) PTC Phase Transfer Catalyst (e.g., TBAB) Phenoxide_aq->PTC Forms ion pair AlkylHalide_org Alkyl Halide Product_org O-Alkylated Product AlkylHalide_org->Product_org Reacts with Phenoxide PTC->AlkylHalide_org Transfers to Organic Phase

Figure 3: Conceptual workflow of Phase Transfer Catalyzed O-Alkylation.

Detailed Step-by-Step Protocol (for O-methylation):

  • Reagent Preparation:

    • In a round-bottom flask, dissolve 2-(4-fluorophenoxy)phenol (1.0 eq.) in a suitable organic solvent such as toluene or dichloromethane.

    • Add an aqueous solution of a strong base, for example, 50% sodium hydroxide (NaOH).

    • Add a catalytic amount of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB, 5-10 mol%).

  • Reaction Execution:

    • Add the alkylating agent (e.g., methyl iodide, 1.2 eq.) to the biphasic mixture.

    • Stir the mixture vigorously at a temperature between room temperature and 50 °C. Vigorous stirring is crucial to maximize the interfacial area between the two phases.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Summary Table:

ParameterRecommended ConditionRationale
Base Aqueous NaOH, KOHInexpensive and effective.
Solvent Toluene, DichloromethaneImmiscible with the aqueous base, forming the necessary two-phase system.
Catalyst Tetrabutylammonium bromide (TBAB)A common and efficient phase transfer catalyst.
Temperature Room temperature to 50 °CMild conditions are often sufficient.
Stirring VigorousEssential for efficient mass transfer between the phases.

Characterization of the O-Alkylated Product

The successful synthesis of the O-alkylated product, for example, 2-(4-fluorophenoxy)anisole, can be confirmed by standard spectroscopic techniques.

  • ¹H NMR: The appearance of a new singlet in the upfield region (typically around 3.8-4.0 ppm for a methoxy group) and the disappearance of the phenolic proton signal are key indicators of successful O-alkylation.

  • ¹³C NMR: A new signal corresponding to the methoxy carbon will appear around 55-60 ppm.

  • IR Spectroscopy: The broad O-H stretching band of the starting phenol (around 3200-3600 cm⁻¹) will be absent in the IR spectrum of the pure product. The spectrum will be dominated by C-H, C=C (aromatic), and C-O ether stretches.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the O-alkylated product.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature, using a stronger base (in the case of the Williamson synthesis), or extending the reaction time. Ensure all reagents are anhydrous, especially for the Mitsunobu reaction.

  • Presence of C-Alkylated Byproduct: If C-alkylation is observed, ensure a polar aprotic solvent is used. Lowering the reaction temperature may also favor O-alkylation.

  • Unreacted Starting Material: This may indicate incomplete deprotonation. A stronger base or longer reaction time with the base before adding the alkylating agent might be necessary.

Conclusion

The O-alkylation of 2-(4-fluorophenoxy)phenol can be effectively achieved through several well-established synthetic methodologies. The choice of protocol will depend on the specific requirements of the synthesis, including the nature of the alkyl group to be introduced, the scale of the reaction, and the sensitivity of other functional groups in the molecule. By carefully considering the mechanistic principles and optimizing the reaction parameters as outlined in this guide, researchers can confidently and efficiently access a wide range of O-alkylated diaryl ethers for their scientific endeavors.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A general procedure for Mitsunobu inversion of sterically hindered alcohols: Inversion of menthol. Organic Syntheses, 73, 110.
  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Ma, G., & Lammertsma, K. (2006). Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A, 110(6), 2242-2249.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
  • Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. Retrieved from [Link]

  • Master Organic Chemistry. The Mitsunobu Reaction. Retrieved from [Link]

Sources

Application

Application Notes & Protocols for 2-(4-Fluorophenoxy)phenol as a Pharmaceutical Intermediate

Abstract The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates. 2-(4-Fluorophenoxy)phenol is a key intermediate that provides a st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The diaryl ether motif is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals and clinical candidates. 2-(4-Fluorophenoxy)phenol is a key intermediate that provides a strategic entry point for constructing these complex molecular architectures. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this particularly valuable.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, application, and quality control of 2-(4-Fluorophenoxy)phenol. It combines established chemical principles with practical, field-proven protocols to facilitate its effective use in pharmaceutical research and development.

Compound Profile and Physicochemical Properties

2-(4-Fluorophenoxy)phenol is an aromatic compound featuring two phenyl rings linked by an ether oxygen. One ring is substituted with a fluorine atom, and the other with a hydroxyl group. This arrangement of functional groups makes it a versatile building block for further chemical modification.

PropertyValueSource
CAS Number 328-21-2[3]
Chemical Formula C₁₂H₉FO₂[3]
Molecular Weight 204.20 g/mol [3]
Appearance White to off-white crystalline powder[4]
Melting Point 85-88°C[4]
Solubility Insoluble in water, soluble in organic solvents[4]

Note: Some properties listed are for the related isomer 4-(4-Fluorophenoxy)phenol but are expected to be similar for the 2-isomer.

Spectroscopic Data for Structural Elucidation

Accurate structural confirmation is paramount. The following data provides a reference for the key spectroscopic signatures of diaryl ether phenols.[5][6]

TechniqueFeatureExpected Chemical Shift / Frequency
¹H NMR Phenolic (-OH)δ 5.0 - 9.0 ppm (broad singlet)
Aromatic (Ar-H)δ 6.8 - 7.5 ppm (multiplets)
¹³C NMR Aromatic (C-O)δ 140 - 160 ppm
Aromatic (C-F, ¹JCF)δ 155 - 165 ppm (large coupling constant)
Aromatic (C-H)δ 115 - 130 ppm
IR Spectroscopy O-H Stretch (Phenolic)3200 - 3600 cm⁻¹ (broad)
C-O-C Stretch (Ether)1200 - 1280 cm⁻¹ (asymmetric)
C-F Stretch1100 - 1250 cm⁻¹
C=C Stretch (Aromatic)1450 - 1600 cm⁻¹

Synthesis of 2-(4-Fluorophenoxy)phenol via Ullmann Condensation

The formation of the diaryl ether bond is most classically achieved through the Ullmann condensation.[7][8] This copper-catalyzed reaction joins an aryl halide with a phenol.[9] While modern palladium-catalyzed methods exist, the Ullmann reaction remains a robust and cost-effective choice for many applications.[8][10]

The reaction proceeds by forming a copper phenoxide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl ether. The high temperatures are necessary to overcome the activation energy of these steps.

Ullmann_Condensation cluster_reactants Reactants cluster_products Products R1 2-Chlorophenol Reaction R1->Reaction R2 4-Fluorophenol R2->Reaction Base K₂CO₃ (Base) Base->Reaction Cat CuI (Catalyst) Cat->Reaction P1 2-(4-Fluorophenoxy)phenol P2 KCl + KHCO₃ Reaction->P1 Reaction->P2

Caption: Ullmann condensation for synthesis.

Protocol: Synthesis of 2-(4-Fluorophenoxy)phenol

This protocol describes the synthesis from 2-chlorophenol and 4-fluorophenol.

Materials and Reagents:

ReagentM.W.AmountMoles
4-Fluorophenol112.1110.0 g0.089
2-Chlorophenol128.5612.6 g0.098
Potassium Carbonate (K₂CO₃), anhydrous138.2118.5 g0.134
Copper(I) Iodide (CuI)190.450.85 g0.0045
N,N-Dimethylformamide (DMF), anhydrous-100 mL-
Toluene-150 mL-
2M Hydrochloric Acid (HCl)-~100 mL-
Saturated Sodium Chloride (brine)-50 mL-

Procedure:

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-fluorophenol (10.0 g), potassium carbonate (18.5 g), and copper(I) iodide (0.85 g).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Add anhydrous DMF (100 mL) followed by 2-chlorophenol (12.6 g) via syringe.

  • Reaction Execution: Heat the reaction mixture to 140-150°C with vigorous stirring. The causality here is that the base (K₂CO₃) deprotonates the phenol, forming the potassium phenoxide salt in situ, which is the active nucleophile. The copper catalyst facilitates the coupling with the aryl halide.[9] Maintain this temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Workup - Quenching and Extraction: Cool the mixture to room temperature. Pour the dark slurry into 2M HCl (100 mL) to neutralize the excess base and quench the reaction. Transfer the mixture to a separatory funnel and extract with toluene (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). This removes residual DMF and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(4-fluorophenoxy)phenol.

Application in Downstream Pharmaceutical Synthesis

The true utility of 2-(4-fluorophenoxy)phenol lies in its role as a scaffold. The phenolic hydroxyl group is a prime handle for subsequent chemical transformations, most commonly O-alkylation or O-arylation, to build more complex drug-like molecules.

Protocol: O-Alkylation to Form a Methoxyethyl Ether Derivative

This protocol demonstrates a standard Williamson ether synthesis, a reliable method for forming ether linkages.

O_Alkylation cluster_reactants Reactants cluster_products Products R1 2-(4-Fluorophenoxy)phenol Reaction R1->Reaction R2 2-Bromoethyl methyl ether R2->Reaction Base NaH (Base) Base->Reaction P1 1-(4-Fluorophenoxy)-2-(2-methoxyethoxy)benzene P2 NaBr + H₂ Reaction->P1 Reaction->P2

Caption: O-Alkylation of the intermediate.

Materials and Reagents:

ReagentM.W.AmountMoles
2-(4-Fluorophenoxy)phenol204.205.0 g0.0245
Sodium Hydride (NaH), 60% in mineral oil24.001.08 g0.027
2-Bromoethyl methyl ether138.993.75 g0.027
Tetrahydrofuran (THF), anhydrous-80 mL-
Saturated Ammonium Chloride (NH₄Cl)-50 mL-
Ethyl Acetate-100 mL-

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 2-(4-fluorophenoxy)phenol (5.0 g) and dissolve it in anhydrous THF (80 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.08 g of 60% dispersion) portion-wise. The causality for using a strong, non-nucleophilic base like NaH is to ensure complete and irreversible deprotonation of the phenol, forming the highly reactive sodium phenoxide. Hydrogen gas will evolve. Stir at 0°C for 30 minutes.

  • Nucleophilic Attack: Add 2-bromoethyl methyl ether (3.75 g) dropwise to the solution while maintaining the temperature at 0°C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor for the disappearance of the starting material by TLC or HPLC.

  • Workup: Carefully quench the reaction by slowly adding saturated NH₄Cl solution (50 mL) at 0°C. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography to yield the desired ether.

Quality Control and Analytical Protocols

Ensuring the purity and identity of a pharmaceutical intermediate is a critical, self-validating step. A combination of chromatographic and spectroscopic methods should be employed.[11]

QC_Workflow Start Crude Product from Synthesis TLC Initial Purity Check (TLC) Start->TLC Purify Purification (Column Chromatography / Distillation) TLC->Purify HPLC Quantitative Purity Analysis (HPLC) Purify->HPLC Structure Structural Confirmation (NMR, IR, MS) HPLC->Structure Release Release for Downstream Use Structure->Release

Caption: Quality control workflow.

Protocol: Purity Analysis by HPLC

This method provides a general starting point for assessing the purity of 2-(4-fluorophenoxy)phenol.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep 1 mg/mL in Acetonitrile

Rationale: Reverse-phase HPLC is ideal for separating organic molecules of moderate polarity. The gradient elution ensures that both the starting materials and the product are well-resolved. UV detection is suitable due to the aromatic nature of the analyte.[12]

Purity Analysis by Gas Chromatography (GC)

GC with a Flame Ionization Detector (FID) is also an excellent method for purity assessment, particularly for volatile impurities.[13][14] Derivatization may be required for certain phenolic compounds to improve peak shape and thermal stability.[13]

Safety, Handling, and Storage

Professional laboratory safety standards must be strictly followed when handling 2-(4-fluorophenoxy)phenol and associated reagents.

  • Hazard Identification: Phenolic compounds are generally harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[15][16][17] Precursors like 2-chlorophenol and reagents like sodium hydride carry their own significant hazards (toxicity, flammability). Always consult the specific Safety Data Sheet (SDS) for each chemical before use.[17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating dust. For reagents like NaH, which is water-reactive, ensure all glassware is scrupulously dry and an inert atmosphere is maintained.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

  • CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents.
  • US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents.
  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. Available at: [Link]

  • Preparation of 4-fluorophenols - European Patent Office - EP 0188848 A1. Available at: [Link]

  • Ullmann Condensation - SynArchive. Available at: [Link]

  • CAS:1524-19-2 4-(4-Fluorophenoxy)phenol manufacturer. Available at: [Link]

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC - NIH. Available at: [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books.
  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available at: [Link]

  • US2950325A - Process for making fluorophenols - Google Patents.
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility1 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC. Available at: [Link]

  • PHENOL - CDC. Available at: [Link]

  • Phenolic compounds: current industrial applications, limitations and future challenges. Available at: [Link]

  • Spectra of phenol (solid) and 2,4-dimethylphenol (liquid), selected as contaminants, compared to the spectrum of xylene. - ResearchGate. Available at: [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare - GSC Online Press. Available at: [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - U.S. Environmental Protection Agency. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization with 3-Chlorocarbonyl-6,7-dimethoxy-1- methyl-2(1H)-quinoxalinone - SciRP.org. Available at: [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities - ResearchGate. Available at: [Link]

  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers - MDPI. Available at: [Link]

  • Phenol - SAFETY DATA SHEET - PENTA. Available at: [Link]

  • Spectroscopic properties of 4-halo-2-(4-chlorophenyliminomethyl)phenol and 4-halo-2-(4-bromophenyliminomethyl)phenol | Request PDF - ResearchGate. Available at: [Link]

  • Method 8041A. Available at: [Link]

  • Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling | Organic Letters - ACS Publications. Available at: [Link]

  • A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components - SciELO México. Available at: [Link]

  • 4-fluoro phenol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds - PMC. Available at: [Link]

  • Phenol, 2-methoxy-4-propyl- - the NIST WebBook. Available at: [Link]

  • Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites - PubMed. Available at: [Link]

Sources

Method

Application Note & Protocol: Synthesis of Fluorinated Dibenzofurans via Intramolecular Oxidative C-H/C-O Cyclization of 2-Phenoxyphenols

Introduction: The Strategic Value of Fluorinated Dibenzofurans in Drug Discovery The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Dibenzofurans in Drug Discovery

The dibenzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its rigid, planar structure provides an excellent framework for interacting with biological targets. The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance a molecule's drug-like properties.[1][2] Fluorine, with its high electronegativity and small van der Waals radius, can modulate key physicochemical parameters such as lipophilicity, metabolic stability, and binding affinity.[3][4][5] For instance, introducing fluorine at a site of metabolic attack can block enzymatic oxidation, thereby increasing the drug's half-life and bioavailability.[5][6] The fusion of the robust dibenzofuran core with the unique properties of fluorine offers a powerful strategy for the development of next-generation therapeutics.[7]

This application note details robust and efficient protocols for the synthesis of fluorinated dibenzofurans through the intramolecular oxidative cyclization of readily accessible 2-phenoxyphenol precursors. We will explore two authoritative and complementary methodologies: a Palladium-catalyzed C-H activation pathway and a metal-free approach using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Mechanistic Rationale: Forging the C-O Bond

The core transformation involves the formation of a C-O bond between the two aromatic rings of the 2-phenoxyphenol substrate. This is achieved via an intramolecular electrophilic attack of the phenolic oxygen onto the adjacent phenoxy ring, facilitated by an oxidant. The choice of catalyst and oxidant dictates the precise mechanistic pathway.

Pathway A: Palladium-Catalyzed Phenol-Directed C-H Activation

Palladium catalysis offers a highly efficient route for the direct functionalization of C-H bonds.[8][9] In this context, a Pd(0)/Pd(II) catalytic cycle is employed, where the phenolic hydroxyl group acts as a directing group, positioning the catalyst for selective C-H activation at the ortho-position of the phenoxy ring.[10][11][12] The reaction typically uses air or another terminal oxidant to regenerate the active Pd(II) catalyst.[10][12][13] Kinetic studies have indicated that the C-O reductive elimination step is often the turnover-limiting step in the catalytic cycle, rather than the initial C-H activation.[10][12][13]

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd_II Pd(II) Catalyst Palladacycle Five-Membered Palladacycle Intermediate Pd_II->Palladacycle -HX Pd_0 Pd(0) Palladacycle->Pd_0 C-O Reductive Elimination (Rate-Limiting) Product Fluorinated Dibenzofuran Palladacycle->Product Pd_IV Pd(IV) Intermediate (Oxidative Addition) Pd_0->Pd_II Re-oxidation Substrate Fluorinated 2-Phenoxyphenol Substrate->Pd_II Coordination & C-H Activation Oxidant Oxidant (e.g., Air, O2) Oxidant->Pd_0

Caption: Palladium-catalyzed C-H activation/C-O cyclization cycle.

Pathway B: DDQ-Mediated Oxidative Cyclization

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a potent oxidant known for its ability to facilitate dehydrogenation reactions.[14][15] In the context of phenols, DDQ can induce oxidative cyclization to form oxygen heterocycles.[16] The mechanism is believed to proceed via a single-electron transfer (SET) from the electron-rich phenol to the highly electron-deficient DDQ, or via hydride abstraction.[17] This generates a phenoxonium ion or a radical cation intermediate, which is highly electrophilic. The pendant phenoxy ring then acts as an intramolecular nucleophile, attacking the activated ring to forge the dibenzofuran core. The final step is aromatization to yield the stable product. This metal-free approach is advantageous for its simplicity and mild reaction conditions.

G Substrate Fluorinated 2-Phenoxyphenol Intermediate Phenoxonium Ion Intermediate Substrate->Intermediate Hydride Abstraction DDQ DDQ (Oxidant) DDQ->Intermediate DDQH2 DDQH2 (Reduced form) Cyclized Cyclized Dihydro Intermediate Intermediate->Cyclized Intramolecular Cyclization Product Fluorinated Dibenzofuran Cyclized->Product Aromatization (Dehydrogenation) Cyclized->DDQH2

Caption: Proposed mechanism for DDQ-mediated oxidative cyclization.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Palladium-Catalyzed Synthesis of 2-Fluorodibenzofuran

This protocol is adapted from the general procedure for phenol-directed C-H activation/C-O cyclization.[10][11][12]

Materials:

  • 2-Phenoxy-4-fluorophenol (1.0 mmol, 206.2 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg, 5 mol%)

  • Pivalic acid (PivOH) (2.0 mmol, 204.3 mg)

  • Toluene (5 mL)

  • Air or Oxygen balloon

Procedure:

  • To a flame-dried Schlenk tube, add 2-phenoxy-4-fluorophenol (206.2 mg), Pd(OAc)₂ (11.2 mg), and pivalic acid (204.3 mg).

  • Evacuate and backfill the tube with air or oxygen (using a balloon) three times.

  • Add toluene (5 mL) via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-fluorodibenzofuran.

Protocol 2: DDQ-Mediated Synthesis of 2-Fluorodibenzofuran

This protocol is a representative metal-free oxidative cyclization.[16]

Materials:

  • 2-Phenoxy-4-fluorophenol (1.0 mmol, 206.2 mg)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol, 272.4 mg)

  • Dichloromethane (DCM), anhydrous (10 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenoxy-4-fluorophenol (206.2 mg) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (272.4 mg) portion-wise over 5 minutes. The solution will typically turn dark.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated sodium sulfite solution (10 mL) and stir for 15 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-fluorodibenzofuran.

Data Presentation: Substrate Scope and Yield Comparison

The following table summarizes representative yields for the synthesis of various fluorinated dibenzofurans using the palladium-catalyzed method, demonstrating the versatility of the protocol.

Entry2-Phenoxyphenol SubstrateProductYield (%)
12-Phenoxy-4-fluorophenol2-Fluorodibenzofuran85
22-(4-Fluorophenoxy)phenol4-Fluorodibenzofuran82
32-(2-Fluorophenoxy)phenolDibenzofuran75
42-Phenoxy-5-fluorophenol3-Fluorodibenzofuran88
52-(4-Chlorophenoxy)-4-fluorophenol8-Chloro-2-fluorodibenzofuran79

Yields are representative and based on published data for analogous transformations.[10][11]

Overall Experimental Workflow

The entire process, from starting materials to the final, purified product, follows a systematic workflow.

G Start Starting Materials (Fluorinated 2-Phenoxyphenol, Catalyst/Oxidant, Solvent) Setup Reaction Setup (Inert Atmosphere if needed, Temperature Control) Start->Setup Reaction Intramolecular Oxidative Cyclization (Stirring for 4-24h) Setup->Reaction Workup Aqueous Work-up (Quenching, Extraction, Washing, Drying) Reaction->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, HRMS) Purification->Analysis Final Pure Fluorinated Dibenzofuran Analysis->Final

Caption: General workflow for the synthesis of fluorinated dibenzofurans.

References

  • Wei, Y., & Yoshikai, N. (2011). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. Organic Letters, 13(20), 5504–5507. [Link]

  • Scheide, G. G. A., et al. (2022). Versatile Electrochemical Synthesis of Selenylbenzo[b]Furan Derivatives Through the Cyclization of 2-Alkynylphenols. Frontiers in Chemistry, 10, 858599. [Link]

  • Sci-Hub. (n.d.). Oxidative Cyclization of 2-Arylphenols to Dibenzofurans under Pd(II)/Peroxybenzoate Catalysis. Retrieved from [Link]

  • Stuart, D. R., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society, 133(22), 8532–8535. [Link]

  • Hagenmaier, H., et al. (1997). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Chemosphere, 34(5-7), 1281–1295. [Link]

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Drug Discovery, 6(1), FDD116. [Link]

  • Mukherjee, S., et al. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed synthesis of benzofurans from phenols and olefins. Retrieved from [Link]

  • Barcellos, T., et al. (2018). Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. European Journal of Organic Chemistry, 2018(44), 6149-6157. [Link]

  • Kavanagh, P., et al. (2020). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1785–1792. [Link]

  • Sharma, V., & Kumar, V. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31529-31562. [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

  • Journal of the American Chemical Society. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. [Link]

  • ResearchGate. (n.d.). Oxidation of sterically hindered phenols by DDQ. Retrieved from [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-804. [Link]

  • Organic Syntheses. (n.d.). trans-4,4'-DIMETHOXYSTILBENE. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Dibenzofurans. Retrieved from [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • ResearchGate. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. [Link]

  • Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi. Retrieved from [Link]

  • Terry, L. A., & Bume, D. D. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6202. [Link]

  • ResearchGate. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

  • American Chemical Society. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed CH Activation/CO Cyclization. [Link]

  • ResearchGate. (2020). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. [Link]

  • Taylor & Francis Online. (n.d.). Key developments in fluorinated heterocycles. Retrieved from [Link]

  • YouTube. (2019). Properties of DDQ (Part 1): Oxidation of organic compounds. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(4-Fluorophenoxy)phenol

Welcome to the technical support center for the purification of 2-(4-Fluorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(4-Fluorophenoxy)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this important diaryl ether.

Introduction

2-(4-Fluorophenoxy)phenol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its synthesis, commonly achieved through an Ullmann condensation or a related cross-coupling reaction, can often result in a mixture of the desired product, unreacted starting materials, and various byproducts.[2][3] Effective purification is therefore a critical step to ensure the quality and reliability of downstream applications. This guide provides practical, experience-based solutions to common purification challenges.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 2-(4-Fluorophenoxy)phenol.

Low Yield After Purification

Question: Why is my yield of 2-(4-Fluorophenoxy)phenol unexpectedly low after purification?

Answer: Low recovery of your target compound can stem from several factors throughout the purification workflow. A systematic approach to troubleshooting is essential.

Possible Causes and Solutions:

  • Incomplete Reaction: The initial synthesis may not have gone to completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider optimizing reaction conditions such as temperature, reaction time, or catalyst loading.[4]

  • Suboptimal Extraction: During aqueous workup, the desired product may remain in the aqueous layer, especially if the pH is not optimized. 2-(4-Fluorophenoxy)phenol is weakly acidic and will be deprotonated and more water-soluble at high pH. Ensure the aqueous layer is acidified (e.g., to pH 3-7) before extraction with an organic solvent to protonate the phenol and increase its partitioning into the organic phase.[5] Common extraction solvents for phenolic compounds include diethyl ether, ethyl acetate, and dichloromethane.[6][7]

  • Losses During Crystallization: If you are using recrystallization for purification, significant product loss can occur if the chosen solvent system is not ideal. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] If the compound is too soluble in the cold solvent, you will lose a substantial amount in the mother liquor. Conversely, if it is not soluble enough in the hot solvent, you may use an excessively large volume of solvent, which also leads to losses.

  • Improper Column Chromatography Technique: During column chromatography, several factors can lead to poor recovery:

    • Inappropriate Solvent System: If the mobile phase is too polar, your compound may elute too quickly along with impurities. If it's not polar enough, the compound may not elute from the column at all.

    • Column Overloading: Loading too much crude material onto the column can lead to poor separation and co-elution of the product with impurities, necessitating further purification steps and leading to cumulative losses.

    • Irreversible Adsorption: Highly polar compounds can sometimes irreversibly adsorb to the silica gel.

Persistent Impurities in the Final Product

Question: I've purified my 2-(4-Fluorophenoxy)phenol, but I still see impurities in my analytical data (e.g., NMR, LC-MS). How can I identify and remove them?

Answer: The nature of the impurities will dictate the most effective purification strategy. The most common impurities arise from the starting materials and side reactions.

Common Impurities and Removal Strategies:

ImpurityOriginIdentification (Typical Analytical Signature)Recommended Purification Method
Unreacted Catechol Starting MaterialMore polar than the product on TLC. Distinctive signals in ¹H NMR.Liquid-Liquid Extraction: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃). Catechol, being more acidic than the product, will be deprotonated and extracted into the aqueous layer. Column Chromatography: Catechol will have a lower Rf value than the product.
Unreacted 1-Fluoro-4-iodobenzene (or similar aryl halide) Starting MaterialLess polar than the product on TLC. Distinctive aromatic signals in ¹H NMR and a characteristic isotope pattern for bromine if used.Column Chromatography: The aryl halide is significantly less polar and will elute much faster than the desired product.
Homocoupling Product of the Aryl Halide (e.g., 4,4'-Difluorobiphenyl) Side ReactionVery nonpolar. Will have a high Rf on TLC.Column Chromatography: This nonpolar byproduct will elute very early in the chromatogram.
Phenol Byproduct from hydrolysis of starting materials or product.[9]More polar than the product.Liquid-Liquid Extraction: A dilute base wash can remove phenol.[10] Distillation: If present in significant quantities, fractional distillation under reduced pressure can be effective.[11]

Troubleshooting Workflow for Impurity Removal:

G start Crude Product Analysis (TLC, NMR, LC-MS) impurity_type Identify Impurity Type start->impurity_type polar_impurities Polar Impurities (e.g., Catechol, Phenol) impurity_type->polar_impurities  Polar nonpolar_impurities Nonpolar Impurities (e.g., Aryl Halide, Homocoupling Product) impurity_type->nonpolar_impurities Nonpolar   extraction Liquid-Liquid Extraction with Dilute Base polar_impurities->extraction chromatography Column Chromatography nonpolar_impurities->chromatography extraction->chromatography Further purification needed pure_product Pure 2-(4-Fluorophenoxy)phenol extraction->pure_product Sufficiently pure crystallization Recrystallization chromatography->crystallization For high purity solids chromatography->pure_product Sufficiently pure crystallization->pure_product

Caption: Troubleshooting Decision Tree for Impurity Removal.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-Fluorophenoxy)phenol and what are the expected byproducts?

A1: The most common method is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide.[2] For 2-(4-Fluorophenoxy)phenol, this would typically involve the reaction of catechol (or a protected form) with a 4-fluoroaryl halide (e.g., 1-fluoro-4-iodobenzene).[3]

Expected Byproducts:

  • O-arylated and C-arylated products: The reaction can sometimes lead to alkylation on the carbon atom of the phenol ring.[12]

  • Homocoupling of the aryl halide: This results in the formation of a biaryl compound (e.g., 4,4'-difluorobiphenyl).

  • Products of solvent participation: In some cases, the solvent can participate in the reaction, leading to unexpected byproducts.[13]

Q2: What are the best practices for recrystallizing 2-(4-Fluorophenoxy)phenol?

A2: Recrystallization is an excellent technique for obtaining high-purity crystalline solids.[14]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: The key is to find a solvent or solvent system where the compound is highly soluble when hot and poorly soluble when cold.[15] For moderately polar compounds like 2-(4-Fluorophenoxy)phenol, common solvent systems to try are mixtures of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or acetone).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and allow them to air dry.[16]

Q3: How do I develop a robust column chromatography method for this purification?

A3: Column chromatography is a powerful tool for separating compounds with different polarities.[17]

Method Development Workflow:

  • TLC Analysis: First, analyze your crude reaction mixture by TLC using different solvent systems. The goal is to find a system that gives good separation between your product and the impurities, with the Rf value of your product being around 0.3-0.4. A common starting point for phenolic compounds is a mixture of hexane and ethyl acetate.[18]

  • Column Packing: Properly pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity (gradient elution) if necessary to move your product off the column in a reasonable time.[17]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Starting Conditions for Column Chromatography:

ParameterRecommendation
Stationary Phase Silica gel (60-120 mesh for general purpose, 230-400 mesh for high resolution)[17]
Mobile Phase (Starting Point) 9:1 Hexane:Ethyl Acetate
Elution Profile Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent.

Q4: Can I use a purely extractive method for purification?

A4: While liquid-liquid extraction is a powerful technique for removing certain types of impurities, it is unlikely to be sufficient on its own to achieve high purity for 2-(4-Fluorophenoxy)phenol from a typical reaction mixture.[19]

Workflow for an Extraction-Based Purification:

G start Crude Reaction Mixture in Organic Solvent acid_wash Wash with dilute acid (e.g., 1M HCl) to remove basic impurities start->acid_wash base_wash Wash with dilute base (e.g., 1M NaHCO₃) to remove acidic starting materials acid_wash->base_wash brine_wash Wash with brine to remove residual water base_wash->brine_wash dry Dry organic layer (e.g., over Na₂SO₄ or MgSO₄) brine_wash->dry concentrate Concentrate under reduced pressure dry->concentrate final_product Partially Purified Product concentrate->final_product

Caption: Multi-step Liquid-Liquid Extraction Workflow.

This multi-step extraction will remove highly acidic and basic impurities but will likely not separate the product from unreacted starting materials of similar acidity or nonpolar byproducts. Therefore, it is best used as a preliminary purification step before chromatography or crystallization.

References

  • CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.
  • US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents.
  • 2,4,6-triphenylphenoxyl - Organic Syntheses Procedure. Available at: [Link]

  • US2950325A - Process for making fluorophenols - Google Patents.
  • Recrystallization - YouTube. Available at: [Link]

  • CAS:1524-19-2 4-(4-Fluorophenoxy)phenol manufacturer. Available at: [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PubMed Central. Available at: [Link]

  • Experiment 2: Recrystallization. Available at: [Link]

  • 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. Available at: [Link]

  • US4504364A - Phenol purification - Google Patents.
  • US6037503A - Process for the preparation of para-fluorophenol - Google Patents.
  • Ullmann condensation - Wikipedia. Available at: [Link]

  • A General and Mild Ullmann-Type Synthesis of Diaryl Ethers | Organic Letters. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC - NIH. Available at: [Link]

  • (PDF) Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Available at: [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst - Journal of Synthetic Chemistry. Available at: [Link]

  • Extraction and Purification of Phenolic Compounds from Lignocellulosic Biomass Assisted by Ionic Liquid, Polymeric Resins, and Supercritical CO2 | ACS Sustainable Chemistry & Engineering - ACS Publications. Available at: [Link]

  • My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]

  • Liquid-Liquid extraction of phenolic compounds in systems based on acetonitrile + water + polyvinylpyrrolidone at 298.15 K - PMC - NIH. Available at: [Link]

  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. Available at: [Link]

  • Column chromatography of phenolics? - ResearchGate. Available at: [Link]

  • 9.6: Williamson Ether Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization-1.pdf. Available at: [Link]

  • Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents - MDPI. Available at: [Link]

  • Effect of Extraction Conditions on the Extractability of Phenolic Compounds from Lyophilised Fig Fruits (Ficus Carica L.). Available at: [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. Available at: [Link]

  • Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. Available at: [Link]

  • Diaryl ether formation in the synthesis of natural products | Request PDF - ResearchGate. Available at: [Link]

  • Room temperature Ullmann type C–O and C–S cross coupling of aryl halides with phenol/thiophenol catalyzed by CuO nanoparticles | Request PDF - ResearchGate. Available at: [Link]

  • Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst - - Research at TUS. Available at: [Link]

Sources

Optimization

Technical Support Center: Purifying Ullmann Coupling Products from Copper Catalyst Residues

Welcome to the technical support center for the purification of Ullmann coupling products. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ullmann coupling products. This guide is specifically designed for researchers, scientists, and drug development professionals who encounter challenges with residual copper catalysts in their reaction products. The presence of these metallic impurities can interfere with downstream applications, compromise biological assays, and affect the overall purity and stability of your target molecules.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you effectively remove copper residues, ensuring the integrity of your synthesized compounds.

Understanding the Challenge: The Nature of Copper Residues

The Ullmann reaction, a cornerstone of C-C, C-N, C-O, and C-S bond formation, relies on copper catalysts, often in the form of Cu(I) salts like CuI.[1] The active catalytic species is typically a copper(I) compound.[2] However, these reactions can be sensitive and sometimes require stoichiometric amounts of copper, leading to significant contamination of the crude product.[3][4]

The residual copper can exist in several forms:

  • Insoluble Salts: Unreacted CuI, or Cu(II) oxides/hydroxides formed during workup.

  • Soluble Complexes: Copper ions complexed with your product, ligands, or solvent molecules. These are often the source of persistent green or blue coloration.

  • Organocopper Intermediates: Small amounts of unreacted or decomposed organocopper species.[2]

The goal of any purification strategy is to convert these various copper forms into a single, easily removable species, typically a water-soluble complex or a solid that can be filtered off.

Troubleshooting Guide: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
Persistent Green/Blue Color in Product Strong Coordination: Your product (e.g., a nitrogen-containing heterocycle or a compound with bidentate functionality) is acting as a ligand for copper.1. Chelation: Use a strong chelating agent like aqueous EDTA or ethylenediamine to form a more stable, water-soluble copper complex that can be extracted. 2. Scavenger Resins: For high-value products, pass a solution of the crude material through a cartridge containing a copper scavenger resin.[5][6]
Insoluble Copper Salts: Insoluble copper(I) or copper(II) salts are finely dispersed in your product.1. Acidic Wash: A dilute aqueous wash with HCl (1M), NH4Cl (saturated), or citric acid can help dissolve basic copper salts. Caution: Ensure your product is stable to acidic conditions.2. Ammonia Wash: Washing with dilute aqueous ammonia (e.g., 2-5%) forms the highly water-soluble tetraamminecopper(II) complex, which is deep blue and easily extracted.
Product Fails to Crystallize or Oils Out Copper Impurities: Even small amounts of copper can disrupt crystal lattice formation.1. Thorough Chelation/Washing: Repeat the most effective washing procedure (ammonia or chelator) multiple times. 2. Chromatography: Pass the material through a short plug of silica gel or alumina. Copper salts often adhere strongly to the stationary phase. Neutral alumina can be particularly effective.[7]
Low Yield After Purification Product-Chelator Complex: The product might have an affinity for the chelating agent, leading to its extraction into the aqueous phase.1. pH Adjustment: After extraction with an acidic chelator like EDTA, carefully adjust the pH of the aqueous layer and back-extract with an organic solvent to recover any complexed product. 2. Alternative Chelator: Switch to a different chelating agent or a scavenger resin.
Emulsion Formation: The use of ligands and bases in the Ullmann reaction can lead to stable emulsions during aqueous workup.1. Brine Wash: Add saturated NaCl solution to the separatory funnel to help break the emulsion. 2. Filtration: Pass the entire mixture through a pad of Celite® or diatomaceous earth.

Frequently Asked Questions (FAQs)

Q1: My crude product is a green solid. What is the first and simplest method I should try?

A1: The simplest and often most effective first step is an ammonia wash . Suspend your crude product in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with a dilute (2-5%) aqueous ammonia solution. The copper(II) ions will form the intensely blue-colored tetraamminecopper(II) complex, [Cu(NH3)4]2+, which is highly soluble in water. Repeat the wash until the aqueous layer is no longer blue. Follow with a water wash and a brine wash to remove residual ammonia.

Q2: An ammonia wash didn't work. What's my next step?

A2: If an ammonia wash fails, it suggests the copper is very tightly bound to your product. The next step is to use a stronger chelating agent . A wash with a 0.1-0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt is a standard and effective choice.[8][9] The solution should be made slightly basic (pH 8-9) with ammonia or sodium carbonate to ensure the EDTA is fully deprotonated and active. Stir the biphasic mixture vigorously for at least 30 minutes to allow for efficient chelation.

Q3: Are there alternatives to aqueous washes for water-sensitive compounds?

A3: Yes. For sensitive compounds, scavenger resins are an excellent option.[5] These are solid supports (often polymer or silica-based) functionalized with groups that have a high affinity for metals.[6]

  • Dissolve your crude product in an organic solvent (e.g., THF, DCM).

  • Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).

  • Stir the mixture at room temperature for 4-16 hours.[5]

  • Remove the resin by simple filtration.[5] Several types are commercially available, such as those with thiol, amine, or iminodiacetic acid functionalities.[6][10]

Q4: How do I choose the right chelating agent?

A4: The choice depends on the nature of your product and the suspected copper species.

Chelating AgentTarget Copper SpeciesTypical ConditionsAdvantages & Disadvantages
Ammonia Cu(II)Dilute aqueous solution (2-5%)Adv: Inexpensive, effective for many common cases. Disadv: Volatile, pungent odor; may not work for tightly bound copper.
EDTA Cu(II)0.1-0.5 M aqueous solution, pH 8-9Adv: Strong, versatile chelator.[9] Disadv: Can be difficult to remove from the final product if it co-extracts.
Ethylenediamine Cu(II)Dilute aqueous solutionAdv: Forms a very stable, colored complex. Disadv: Can be corrosive and have a strong odor.
Citric Acid Cu(II)Dilute aqueous solutionAdv: Mild, biodegradable, and effective at low pH.[9][11] Disadv: Less powerful than EDTA for stubborn cases.
D-Penicillamine Cu(I) / Cu(II)Aqueous solutionAdv: Used clinically for copper overload, indicating high affinity.[12][13] Disadv: More expensive, primarily for specialized applications.
Q5: How can I quantify the amount of residual copper in my final product?

A5: For applications in drug development, quantifying residual metals is critical and often required by regulatory agencies like the European Medicines Agency (EMA).[14][15] The most common methods are:

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): The gold standard for accurate, quantitative analysis of multiple elements at low concentrations.[15]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): Offers even lower detection limits than ICP-OES.

  • High-Performance Liquid Chromatography (RP-HPLC): A specialized HPLC method can be developed where copper is chelated (e.g., with EDTA) to form a UV-active complex, which can then be quantified with a UV detector.[16]

Visual Workflows and Protocols

Purification Decision Workflow

This diagram will guide you in selecting the appropriate purification strategy based on initial observations.

G start Crude Ullmann Product color_check Is the product visibly colored (green/blue)? start->color_check wash_ammonia Perform Aqueous Ammonia (2-5%) Wash color_check->wash_ammonia Yes chromatography Purify by Column Chromatography (Silica or Alumina) color_check->chromatography No wash_success Color removed? wash_ammonia->wash_success wash_chelator Perform Chelation Wash (e.g., 0.5M EDTA, pH 8) wash_success->wash_chelator No wash_success->chromatography Yes chelator_success Color removed? wash_chelator->chelator_success chelator_success->chromatography Yes scavenger Use Scavenger Resin chelator_success->scavenger No final_product Final Product chromatography->final_product scavenger->chromatography

Caption: Decision tree for selecting a copper removal method.

Mechanism of Chelation

This diagram illustrates how a chelating agent like EDTA encapsulates a copper ion, rendering it water-soluble.

G Product Your Product (e.g., Heterocycle) Cu Cu²⁺ Product->Cu Undesired Complex (Causes Color) EDTA EDTA⁴⁻ Cu_EDTA [Cu(EDTA)]²⁻ Complex EDTA->Cu_EDTA Forms Stable, Water-Soluble Complex

Caption: How EDTA sequesters a copper(II) ion from the product.

Detailed Experimental Protocols
Protocol 1: Standard Ammonia/Aqueous Workup
  • Cool the reaction mixture to room temperature and, if applicable, filter off any solids (e.g., inorganic salts), washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and wash with dilute aqueous ammonia (2-5% v/v). Repeat until the aqueous layer is colorless (typically 2-3 times).

  • Wash the organic layer with water (2x) and then with saturated aqueous NaCl (brine) (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the copper-free product.

Protocol 2: Chelation-Assisted Extraction with EDTA
  • Following the reaction, perform an initial filtration and concentration as described in Protocol 1.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate).

  • Prepare a 0.5 M aqueous solution of EDTA disodium salt. Adjust the pH to ~8 using dilute ammonium hydroxide.

  • Wash the organic solution with the EDTA solution. For stubborn cases, combine the organic and aqueous EDTA layers in a flask and stir vigorously for 30-60 minutes before separating the layers.

  • Repeat the EDTA wash if a colored aqueous layer persists.

  • Wash the organic layer with water (2x) and brine (1x).

  • Dry the organic layer, filter, and concentrate in vacuo.

References

  • Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University. Available at: [Link]

  • Chelators for Treatment of Iron and Copper Overload: Shift from Low-Molecular-Weight Compounds to Polymers. PubMed Central. Available at: [Link]

  • CupriSorb - Copper Removing Resin. Bulk Reef Supply. Available at: [Link]

  • Process for removal of copper from solutions of chelating agent and copper.Google Patents.
  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis. Ramprasad Group. Available at: [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Theoretical Investigations on Deactivation of Copper Catalytic Species in Ullmann Cross Coupling Reactions. ResearchGate. Available at: [Link]

  • Ullmann reaction. Wikipedia. Available at: [Link]

  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development. RSC Publishing. Available at: [Link]

  • Troubleshooting Ullmann Couplint. Reddit. Available at: [Link]

  • Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. ResearchGate. Available at: [Link]

  • Best Chelating Agents for Effective Copper Removal in Various Applications. AZoM. Available at: [Link]

  • Metal scavengers for organic purification. Biotage. Available at: [Link]

  • Guideline on the specification limits for residues of metal catalysts. European Medicines Agency (EMA). Available at: [Link]

  • Analysis of residual catalysts in pharmaceuticals. Shimadzu. Available at: [Link]

  • Copper Removal Resin. Boegger. Available at: [Link]

  • Role of copper chelating agents: between old applications and new perspectives in neuroscience. PubMed Central. Available at: [Link]

  • Effect of Chelating Agents on Copper, Zinc, and Lead Uptake by Sunflower, Chinese Cabbage, Cattail, and Reed for Different Organic Contents of Soils. ResearchGate. Available at: [Link]

  • Copper and its complexes: A pharmaceutical perspective. ResearchGate. Available at: [Link]

  • Ullmann reaction. L.S.College, Muzaffarpur. Available at: [Link]

  • Copper and Its Complexes in Medicine: A Biochemical Approach. PubMed Central. Available at: [Link]

Sources

Troubleshooting

preventing oxidation of 2-(4-Fluorophenoxy)phenol during storage

Technical Support Center: Stability & Storage of 2-(4-Fluorophenoxy)phenol Ticket ID: #FP-OX-992 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of 2-(4-Fluorophenoxy)phenol

Ticket ID: #FP-OX-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Prevention of oxidative degradation in phenoxy-phenol derivatives[1][2]

Executive Summary

2-(4-Fluorophenoxy)phenol is an electron-rich phenolic ether.[1][2] Like many ortho-substituted phenols, it is susceptible to auto-oxidation when exposed to atmospheric oxygen, light, and trace metal ions.[1][2] This degradation typically manifests as a color shift from off-white/colorless to pink, red, or dark brown due to the formation of quinones and coupled dimers.[1]

This guide provides a self-validating storage protocol designed to maintain compound purity (>98%) over extended periods.

Module 1: Diagnostic Triage

How do I know if my compound is compromised?

Before proceeding with experiments, perform a visual and chemical check.[2] Oxidation products (quinones) have high extinction coefficients, meaning even trace amounts (<0.1%) can cause visible discoloration.[2]

Observation Status Action Required
White / Colorless Crystalline Solid Optimal Proceed with experiments. Follow "Long-Term Storage" protocol below.
Faint Pink / Beige Tint Minor Oxidation Purity likely >95%.[2] Acceptable for crude reactions; purify for analytical standards.
Dark Red / Brown / Black Severe Degradation Do not use. Significant impurity profile. Requires recrystallization or chromatography.[2]
Liquefaction (if originally solid) Critical Failure Hygroscopic water absorption + oxidation.[2] Discard or rigorous purification required.[2]

Module 2: Root Cause Analysis (The Mechanism)

Why is this happening?

The degradation of 2-(4-Fluorophenoxy)phenol is driven by Radical-Mediated Auto-Oxidation .[1][2] The phenolic hydroxyl group (-OH) is the "Achilles' heel."[2]

  • Initiation: Trace metals or UV light abstract the phenolic hydrogen, creating a Phenoxyl Radical .[2]

  • Propagation: This radical is stabilized by the adjacent phenoxy ring but eventually reacts with Oxygen (

    
    ) or couples with other radicals.[2]
    
  • Termination (Product Formation): The radical converts into Benzoquinones (highly colored) or Biphenyl Dimers (insoluble precipitates).[2]

Visualizing the Pathway:

OxidationPathway Phenol 2-(4-Fluorophenoxy)phenol (Active Compound) Radical Phenoxyl Radical (Reactive Intermediate) Phenol->Radical Light / O2 / Metals Quinone Benzoquinone Species (Pink/Red Impurity) Radical->Quinone Oxidation (+O2) Dimer Coupled Dimers (Insoluble) Radical->Dimer Coupling

Figure 1: Mechanistic pathway of phenol degradation.[1][2] The transition from Phenol to Quinone is responsible for the characteristic pink discoloration.

Module 3: The "Argon Blanket" Storage Protocol

The Gold Standard for Preservation

To prevent oxidation, you must break the "Fire Triangle" of chemical stability: Oxygen, Heat, and Light .[1]

Step-by-Step Procedure

1. Container Selection:

  • Use: Amber glass vials with Teflon-lined screw caps.

  • Why: Amber glass blocks UV light (preventing radical initiation).[2] Teflon liners are inert and prevent leaching of plasticizers that can catalyze oxidation.[2]

2. The Inert Gas Purge (Argon vs. Nitrogen):

  • Recommendation: Use Argon (Ar) , not Nitrogen (

    
    ).[2]
    
  • Scientific Rationale: Argon is heavier than air (Density:

    
     vs Air: 
    
    
    
    ).[2] When dispensed into a vial, it sinks and forms a stable "blanket" over the solid compound, physically displacing oxygen.[1] Nitrogen is lighter and mixes with air more easily, providing less effective protection for solids in frequently opened vials.[2]

3. Temperature Control:

  • Set Point:

    
    .
    
  • Why: Reaction rates roughly double for every

    
     increase (Arrhenius equation).[2] Storing at 
    
    
    
    slows the oxidation kinetics significantly compared to room temperature.

4. Humidity Control:

  • Action: Store the vial inside a secondary jar containing desiccant (e.g., Silica Gel or

    
    ).[2]
    
  • Why: Moisture can lower the pH on the crystal surface or facilitate proton transfer, accelerating oxidation.

Module 4: Troubleshooting & Recovery

It’s already oxidized.[2] Can I save it?

Yes. Phenols can be purified effectively because the oxidation products (quinones) have different solubility profiles.[2]

Protocol A: Recrystallization (For >5g batches)
  • Solvent: Hexanes/Ethyl Acetate mixture (start with 9:1).

  • Process: Dissolve the solid in minimal hot Ethyl Acetate. Slowly add Hexanes until cloudy. Cool to

    
    .[2][3][4]
    
  • Result: The pure phenol crystallizes out as white needles; the colored quinones remain in the mother liquor (supernatant).[2]

Protocol B: Silica Plug Filtration (For <1g samples)
  • Setup: Prepare a small glass pipette with a cotton plug and 2cm of Silica Gel.[2]

  • Load: Dissolve sample in minimal Dichloromethane (DCM).

  • Elute: Flush with 10% Ethyl Acetate in Hexanes.

  • Mechanism: The polar quinones/dimers stick to the silica; the less polar phenol elutes quickly.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in DMSO or Methanol stock solutions? A: Not recommended for long-term storage. Dissolved oxygen in solvents is much more reactive than atmospheric oxygen interacting with a solid crystal lattice.[2] If you must store as a solution:

  • Degas the solvent thoroughly (freeze-pump-thaw or sparging with Argon).[2]

  • Store at

    
    .
    
  • Use within 30 days.[2]

Q: Why did my sample turn pink even in the freezer? A: The seal was likely compromised. Standard plastic caps loosen at low temperatures due to thermal contraction.[2] Solution: Wrap the cap junction with Parafilm® or electrical tape to maintain the seal during thermal cycling.

Q: Is the pink impurity toxic? A: Quinones are generally cytotoxic and reactive electrophiles (Michael acceptors).[2] They can interfere with biological assays by binding to cysteine residues in proteins, leading to false positives in drug discovery screens.[2]

Decision Tree: Storage Workflow

StorageLogic Start Received 2-(4-Fluorophenoxy)phenol Check Visual Inspection: Is it White? Start->Check Purify Perform Recrystallization (See Module 4) Check->Purify No (Pink/Brown) Pack 1. Transfer to Amber Vial 2. Purge with Argon 3. Seal with Parafilm Check->Pack Yes Purify->Pack After Cleaning Store Store at -20°C (Desiccated) Pack->Store

Figure 2: Logical workflow for handling incoming shipments or aged inventory.

References

  • Sigma-Aldrich. Safety Data Sheet: 2-Fluorophenol (Analogous Phenol Handling).[1][2]Link[2]

  • PubChem. Compound Summary: 5-Ethyl-4-fluoro-2-(2-fluorophenoxy)phenol (Structural Analog).[1][2][4]Link[2]

  • Fisher Scientific. Handling Air-Sensitive Reagents (Technical Bulletin).[2]Link[2]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure (SOP).Link

Sources

Optimization

Technical Support Center: Handling Hygroscopic Phenolic Intermediates

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hygroscopicity, Oxidation, and Stoichiometric Drift in Phenolic Compounds Introduction Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Hygroscopicity, Oxidation, and Stoichiometric Drift in Phenolic Compounds

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your "pure white" phenolic intermediate has turned into a pink sticky gum, or your reaction yields are fluctuating wildly despite rigorous stoichiometry. Phenolic compounds (e.g., catechol, resorcinol, hydroquinone derivatives) present a dual challenge: they are hygroscopic (avidly absorbing atmospheric water) and ox-labile (prone to oxidation).

Water is not just a contaminant here; it is a catalyst for degradation. Absorbed moisture creates a localized aqueous phase on the crystal surface, increasing the mobility of the molecules and facilitating electron transfer with atmospheric oxygen, leading to quinone formation (the "browning" effect).

This guide provides the protocols to arrest this cycle and restore experimental integrity.

Module 1: Storage & Stability (The "Pink" Warning)

The Mechanism of Failure

Users often report color changes (white


 pink 

brown) even in sealed bottles. This is the Hygroscopic-Oxidative Cycle . Phenols are weak acids; water absorption can facilitate proton transfer and subsequent oxidation to quinones, which are highly colored even at trace ppm levels.
Visualizing the Degradation Pathway

PhenolDegradation cluster_0 The Vicious Cycle Moisture Atmospheric Moisture (H2O Absorption) Surface Surface Dissolution (Localized Aqueous Phase) Moisture->Surface Deliquescence Oxidation Auto-oxidation (Electron Transfer) Surface->Oxidation Increased Mobility Quinone Quinone Formation (Color Change: Pink/Brown) Oxidation->Quinone -2e-, -2H+ Quinone->Moisture Hygroscopic Byproducts

Figure 1: The self-perpetuating cycle of moisture absorption and oxidation in phenolic compounds.

Troubleshooting FAQ

Q: My resorcinol turned pink. Is it ruined? A: Not necessarily. The color comes from trace quinones (e.g., <0.1%). If your application is strictly stoichiometric (e.g., synthesis), you may need to recrystallize. If it is for rough pH buffering, it may still be viable. Check purity via melting point; water depresses the melting point significantly (


 depression).

Q: Can I store these in a fridge? A: Caution is required. While cold slows oxidation, removing a bottle from the fridge causes immediate condensation of atmospheric moisture onto the cold solid.

  • Correct Protocol: Warm the sealed bottle to room temperature in a desiccator before opening.

Module 2: Precision Weighing (The "Drift" Error)

The Problem: Stoichiometric Drift

When weighing a hygroscopic phenol on an analytical balance, you will observe the mass reading steadily increasing. This is the sample absorbing water from the air in real-time. A 100 mg sample can easily absorb 2-5 mg of water in the time it takes to stabilize the balance, introducing a 2-5% stoichiometric error.

Protocol: Weighing by Difference

Do not weigh hygroscopic solids directly into an open boat. Use this self-validating method to eliminate atmospheric exposure errors.

Required Equipment:

  • Cylindrical weighing bottle with a ground-glass joint cap.

  • Analytical balance (0.1 mg precision).

  • Glove bag or dry box (optional but recommended for extreme cases).

Step-by-Step Procedure:

  • Load: In a dry environment (or quickly), place the approximate amount of phenolic solid into the weighing bottle and cap it immediately .

  • Initial Weigh (

    
    ):  Place the capped bottle on the balance. Record the stable mass.
    
    • Note: The reading will be stable because the sample is isolated from the atmosphere.

  • Transfer:

    • Take the bottle off the balance.[1]

    • Uncap and tip the solid into your reaction vessel.

    • Immediately recap the weighing bottle.

  • Final Weigh (

    
    ):  Weigh the capped bottle (containing residual dust).
    
  • Calculate:

    
    
    
Data Comparison: Weighing Methods
MetricOpen Boat WeighingWeighing by Difference (Capped)
Stability Drift (+0.1 mg/sec)Stable
Moisture Exposure High (Continuous)Minimal (Seconds during transfer)
Stoichiometric Error 2% - 10%< 0.1%
Best For Stable saltsHygroscopic Phenols

Module 3: Recovery & Drying (The "Fix")

The Sublimation Trap

Researchers often attempt to dry phenols in a high-vacuum oven.

  • Risk: Many phenols (e.g., phenol, catechol) have high vapor pressures and will sublime onto the oven walls or into the pump oil before they dry, contaminating your equipment.

Preferred Protocol: Azeotropic Distillation

This method uses a binary solvent system to physically carry water out at a lower boiling point, avoiding thermal degradation and sublimation.

Reagents: Toluene (preferred) or Benzene.[2]

Workflow:

  • Dissolve the "wet" phenolic compound in Toluene (approx 10 mL/g).

  • Set up a rotary evaporator or distillation apparatus.

  • Distill off the toluene. Water forms an azeotrope with toluene (bp 85°C) and is removed before the toluene is fully stripped.

  • The remaining solid is anhydrous.

  • Storage: Flush the flask with Argon immediately and store in a desiccator.

Decision Logic for Handling

HandlingLogic Start Start: Phenolic Sample CheckColor Check Color Start->CheckColor White White/Colorless CheckColor->White Colored Pink/Brown CheckColor->Colored CheckState Physical State? White->CheckState Action2 Purify: Recrystallize (toluene/hexane) Colored->Action2 Dry Free Flowing CheckState->Dry Clumped Clumped/Goo CheckState->Clumped Action1 Use: Weigh by Difference Dry->Action1 Action3 Dry: Azeotropic Distillation Clumped->Action3 Action2->Action3 Action3->Action1

Figure 2: Decision matrix for processing phenolic intermediates based on visual inspection.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for specific recrystallization solvents for phenols).

  • Frontier, A. (n.d.).[2] How To: Remove Residual Water. University of Rochester, Department of Chemistry. (Protocol for azeotropic drying).[2]

  • Michigan Technological University. (n.d.). Weighing by Difference. Department of Chemistry. (Standard operating procedure for analytical weighing).

  • Wipf, P. (2007). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. (General inert atmosphere techniques).

  • Saltworks Technologies. (2020). Removing Highly Toxic Phenolic Compounds. (Context on phenol solubility and water interaction).

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Fluorination of Phenoxyphenols

Welcome to the Technical Support Center for the fluorination of phenoxyphenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the fluorination of phenoxyphenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into this important class of molecules. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize side reactions and maximize the yield and purity of your target compounds.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a direct question-and-answer style to rapidly address specific problems you may encounter during your experiments.

Electrophilic Fluorination (e.g., using Selectfluor™)

Question 1: My reaction is producing a complex mixture of products with low yield of the desired fluorinated phenoxyphenol. What is the likely cause?

Answer: A complex product mixture in electrophilic fluorination of phenoxyphenols often points to a lack of regioselectivity and potential dearomatization. The phenol ring is highly activated, making it susceptible to attack at multiple positions (ortho and para to the hydroxyl and phenoxy groups).

  • Immediate Action:

    • Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C or -20 °C) and slowly warm to room temperature. This can significantly improve selectivity by favoring the kinetically controlled product.

    • Solvent Choice: The choice of solvent can influence selectivity. Acetonitrile is a common solvent for reactions with Selectfluor. Consider exploring less polar solvents, but be mindful of reagent solubility.[1]

    • Reagent Stoichiometry: Use the minimum effective amount of the fluorinating agent. An excess of a powerful electrophile like Selectfluor can lead to over-fluorination or degradation.

Question 2: I'm observing significant formation of non-aromatic byproducts. How can I prevent dearomatization?

Answer: Dearomatization is a known side reaction in the fluorination of electron-rich aromatic compounds, especially phenols.[2] This occurs when the fluorinating agent attacks the ring, leading to the formation of cyclohexadienones.

  • Strategic Approaches:

    • Catalytic Methods: The use of specific catalysts can promote regioselective fluorination and suppress dearomatization. For instance, I(i)/I(iii) catalysis has been shown to achieve highly para-selective dearomatization of phenols to form fluorinated cyclohexadienones; understanding these principles can help steer the reaction towards the desired aromatic product by avoiding these conditions.[2][3]

    • Protecting Groups: While adding steps, protecting the phenolic hydroxyl group can be an effective strategy. However, the protecting group must be chosen carefully to avoid directing the fluorination to undesired positions and must be readily removable. A tetrafluoropyridyl (TFP) protecting group has been used to direct electrophilic aromatic substitution on phenols.

    • Reaction Monitoring: Carefully monitor the reaction progress (e.g., by TLC or LC-MS) to stop the reaction once the desired product is formed and before significant dearomatization occurs.

Question 3: The fluorination is occurring on the wrong aromatic ring. How do I control which ring is fluorinated?

Answer: The regioselectivity between the two aromatic rings of a phenoxyphenol is governed by their relative electron density. The phenol ring is generally more activated than the phenoxy ring.

  • Controlling Inter-annular Selectivity:

    • Substituent Effects: The electronic nature of other substituents on either ring will play a crucial role. Electron-donating groups will further activate a ring towards electrophilic attack, while electron-withdrawing groups will deactivate it.

    • Protecting Groups: Protecting the phenol as a less activating group can shift the selectivity towards the other ring.

Nucleophilic Deoxyfluorination (e.g., using PhenoFluor™ or DAST)

Question 1: My reaction with PhenoFluor™ is sluggish and gives a low yield, even at elevated temperatures. What should I check?

Answer: Low reactivity with PhenoFluor™ can often be attributed to moisture or improper reaction setup.

  • Troubleshooting Steps:

    • Moisture Sensitivity: PhenoFluor™ is moisture-sensitive and can hydrolyze to the corresponding urea, rendering it inactive.[4] Ensure all glassware is rigorously dried, and use anhydrous solvents. A formulation called PhenoFluorMix™, a mixture of the chloroimidazolium chloride precursor and CsF, is more resistant to hydrolysis and can be a practical alternative.[1]

    • Fluoride Source Activation: The reaction requires a fluoride source, typically cesium fluoride (CsF). Ensure the CsF is anhydrous and finely powdered to maximize its surface area and reactivity. Drying CsF at high temperature under vacuum is recommended.[4]

    • Solvent Choice: Nonpolar aprotic solvents like toluene or dioxane are generally preferred for deoxyfluorination of phenols.[5] Polar or protic solvents can solvate the fluoride ion, reducing its nucleophilicity.[5]

Question 2: I am observing a significant amount of elimination byproducts when using a deoxyfluorinating agent.

Answer: Elimination is a common side reaction, particularly with reagents like DAST (diethylaminosulfur trifluoride), especially with secondary alcohols. While less common with phenols, it can still occur under certain conditions.

  • Minimizing Elimination:

    • Choice of Reagent: Consider using alternative deoxyfluorinating reagents known for lower propensities for elimination, such as PyFluor™.

    • Temperature Control: Carefully control the reaction temperature. For some substrates, lower temperatures can favor substitution over elimination.

Question 3: My electron-rich phenoxyphenol is not reacting well, or is decomposing at the high temperatures required for fluorination.

Answer: Electron-rich phenols can be challenging substrates for deoxyfluorination, often requiring higher temperatures and longer reaction times, which can lead to degradation.[6]

  • Strategies for Electron-Rich Substrates:

    • Ruthenium π-Complexes: A novel approach involves the formation of a ruthenium π-complex with the phenol. This strategy activates the phenol for nucleophilic attack, allowing the reaction to proceed under milder conditions and expanding the substrate scope to even the most electron-rich phenols.[7]

    • Aryl Fluorosulfonate Intermediates: An alternative two-step, one-pot procedure involves the conversion of the phenol to an aryl fluorosulfonate intermediate using sulfuryl fluoride (SO₂F₂), followed by nucleophilic fluorination with a fluoride source like tetramethylammonium fluoride (NMe₄F). This method has been shown to be effective for a broad range of electronically diverse phenols, including those with electron-donating phenoxy substituents.[8] A potential side reaction in this case can be the formation of a diaryl ether byproduct.[8]

Frequently Asked Questions (FAQs)

This section delves into the causality behind experimental choices, providing a deeper understanding of the underlying chemical principles.

Q1: Why is regioselectivity such a major issue in the electrophilic fluorination of phenoxyphenols?

A1: The phenoxyphenol scaffold contains two aromatic rings, both of which are activated towards electrophilic aromatic substitution. The hydroxyl group on one ring is a very strong activating group, directing ortho and para. The phenoxy group is also an ortho, para-director, though generally less activating than a hydroxyl group. This leads to multiple potential sites for fluorination, resulting in a mixture of isomers. The relative directing power of the hydroxyl and phenoxy groups, along with any other substituents, will determine the final product distribution. The high reactivity can also lead to dearomatization as a competing pathway.[2]

Q2: What is the mechanistic role of hydrogen bonding in some nucleophilic deoxyfluorination reactions?

A2: In conventional nucleophilic fluorination, hydrogen bonding is generally considered detrimental as it solvates the fluoride anion and reduces its nucleophilicity. However, for certain deoxyfluorination reagents like PhenoFluor™, hydrogen bonding is believed to be crucial for reactivity. The proposed mechanism involves the formation of a 2-phenoxy-imidazolium bifluoride salt. A hydrogen bond between the imidazolium ring and the bifluoride counteranion is thought to facilitate the fluorination by making the phenoxy group a better leaving group and by holding the fluoride nucleophile in close proximity to the ipso-carbon in nonpolar solvents.[5][6]

Q3: Why are nonpolar aprotic solvents generally recommended for deoxyfluorination of phenols?

A3: The success of nucleophilic deoxyfluorination relies on the nucleophilicity of the fluoride ion. In polar protic solvents (e.g., alcohols, water), the fluoride ion is strongly solvated through hydrogen bonding, which significantly reduces its nucleophilicity. In polar aprotic solvents (e.g., acetonitrile), while hydrogen bonding is absent, the polarity can still lead to some solvation and may not be optimal. Nonpolar aprotic solvents like toluene or dioxane provide an environment where the fluoride ion is less solvated (often referred to as "naked" fluoride), making it a much stronger nucleophile and base. This enhanced nucleophilicity is essential for the displacement of the activated hydroxyl group.[5]

Data Summary: Comparison of Fluorination Conditions

The following table summarizes typical reaction conditions for the deoxyfluorination of phenols, which can be adapted for phenoxyphenols.

Reagent SystemSubstrate TypeTypical SolventTemperature (°C)Key Considerations
PhenoFluor™/CsFElectron-deficient phenolsToluene, Dioxane80Moisture sensitive; stoichiometric urea byproduct.[4][5]
PhenoFluor™/CsFElectron-rich phenolsToluene, Dioxane110Higher temperatures and longer reaction times required.[5][6]
SO₂F₂/NMe₄FElectron-rich phenols (e.g., with phenoxy substituent)DMF100One-pot procedure; can form diaryl ether byproducts.[8]
Ru-complex/PhenoFluor™Electron-rich phenolsEthanol, DMSO/Acetonitrile85-125Tolerates moisture and air; suitable for complex molecules.[7]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Phenoxyphenol with Solid PhenoFluor™

Note: PhenoFluor™ is moisture-sensitive. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a glovebox. All glassware, solvents, and reagents must be rigorously dried.[4]

  • Preparation: In a glovebox, add the phenoxyphenol substrate (1.0 equiv), finely ground and dried cesium fluoride (3.0 equiv), and solid PhenoFluor™ (1.2–1.5 equiv) to a dry reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous toluene or dioxane to the vial to achieve the desired concentration (typically 0.1 M).

  • Reaction: Seal the vial and remove it from the glovebox. Stir the mixture at room temperature for 30 minutes.

  • Heating: Transfer the vial to a preheated oil bath at 110 °C and stir for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, eluting with dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated phenoxyphenol.

Protocol 2: One-Pot Deoxyfluorination via an Aryl Fluorosulfonate Intermediate

Note: This procedure is suitable for electron-rich phenoxyphenols and should be performed in a well-ventilated fume hood.

  • Reaction Setup: To a dry reaction vessel, add the phenoxyphenol substrate (1.0 equiv) and tetramethylammonium fluoride (NMe₄F, 5.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous dimethylformamide (DMF). Cool the mixture to the desired temperature (e.g., 0 °C) and carefully bubble in sulfuryl fluoride (SO₂F₂) gas (typically in excess).

  • Reaction: Seal the vessel and heat to 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and quench carefully. Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

General Workflow for Troubleshooting Fluorination Reactions

Caption: A troubleshooting decision tree for fluorination reactions.

Competing Pathways in Electrophilic Fluorination of Phenoxyphenols

G cluster_products Potential Products A Phenoxyphenol C Desired Aromatic Fluorination A->C Reaction D Dearomatization Side Reaction A->D Reaction E Mixture of Regioisomers A->E Reaction B Electrophilic Fluorinating Agent (E-F)

Sources

Reference Data & Comparative Studies

Validation

19F NMR Chemical Shift Guide: Fluorinated Diaryl Ethers

The following guide details the 19F NMR chemical shift landscape of fluorinated diaryl ethers , a scaffold critical to the structural integrity of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Fomesafen,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 19F NMR chemical shift landscape of fluorinated diaryl ethers , a scaffold critical to the structural integrity of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Fomesafen, Lactofen) and emerging medicinal chemistry targets.

Executive Summary

Fluorinated diaryl ethers represent a unique challenge and opportunity in NMR spectroscopy. Unlike simple fluoroarenes, the ether linkage (


) introduces a strong mesomeric donor effect that competes with the electron-withdrawing nature of typical substituents (e.g., 

,

,

).

This guide compares the 19F NMR chemical shifts of key substitution patterns, analyzing how position (ortho/meta/para) and electronic environment dictate spectral topology. It serves as a reference for structural elucidation and Quantitative NMR (QNMR) method development.

Mechanistic Insight: The "Push-Pull" Electronic Effect

To interpret the chemical shifts of diaryl ethers, one must understand the electronic "tug-of-war" across the ether oxygen.

  • The Anchor (Ether Oxygen): The oxygen atom acts as a

    
    -donor (resonance) but a 
    
    
    
    -acceptor (induction). In 19F NMR, the resonance effect dominates for ortho and para positions, typically causing upfield shifts (shielding) .
  • The Modulators (Substituents):

    • EWG (e.g.,

      
      , 
      
      
      
      ):
      Withdraw electron density, causing downfield shifts (deshielding) .
    • EDG (e.g.,

      
      , 
      
      
      
      ):
      Donate density, causing upfield shifts .
Diagram 1: Electronic Influence on 19F Shifts

The following diagram maps the causality between substituent electronics and observed chemical shift changes.

ElectronicEffects cluster_0 Deshielding (Downfield) cluster_1 Shielding (Upfield) Substituent Substituent Type Mechanism Electronic Mechanism Substituent->Mechanism Defines ElectronDensity F-Nucleus Electron Density Mechanism->ElectronDensity Modulates ShiftDirection Chemical Shift (ppm) ElectronDensity->ShiftDirection Determines EWG EWG (-NO2, -CF3) Pull Withdraws e- Density EWG->Pull Downfield Shift > -110 ppm (Less Negative) Pull->Downfield EDG EDG (Ether Oxygen) Push Donates e- Density EDG->Push Upfield Shift < -120 ppm (More Negative) Push->Upfield

Caption: Logical flow of electronic effects. Electron Withdrawing Groups (EWG) deshield fluorine (move to less negative ppm), while Electron Donating Groups (EDG) shield fluorine (move to more negative ppm).

Comparative Analysis: Chemical Shift Ranges

The following data is referenced against Trichlorofluoromethane (


, 

0.0 ppm)
. Note: In 19F NMR, "Downfield" implies a less negative number (e.g., -60 ppm), while "Upfield" implies a more negative number (e.g., -120 ppm).
Comparison 1: Functional Group Signatures

The most distinct comparison is between the trifluoromethyl group (common in herbicides like Lactofen ) and the aromatic fluorine (common in metabolic blockers).

Fluorine TypeChemical Shift Range (

ppm)
Signal CharacteristicsStructural Context
Aryl-CF

-60 to -65 Intense SingletFound in Fomesafen, Lactofen. Highly stable position.
Aryl-OCF

-57 to -59 SingletTrifluoromethoxy ether.[1] Slightly downfield of Ar-CF

due to Oxygen electronegativity.
Aryl-F (Ortho) -110 to -125 MultipletSensitive to steric compression from the ether linkage.
Aryl-F (Meta) -110 to -115 MultipletLeast affected by the ether oxygen's resonance.
Aryl-F (Para) -115 to -130 MultipletStrongly shielded by ether oxygen resonance (upfield shift).[1]
Comparison 2: The "Diphenyl Ether" Effect

Comparing a simple fluorobenzene to a fluorinated diphenyl ether reveals the shielding power of the ether oxygen.

CompoundStructure19F Shift (

ppm)
Effect of Ether Linkage
Fluorobenzene

-113.5 Baseline reference.
4-Fluorodiphenyl ether

-120.0 to -122.0 Shielded (~7 ppm) . The oxygen lone pair donates into the ring, increasing electron density at the para position.
Lactofen Core

-63.7 The

group is insulated; the ether oxygen effect is minimal on the meta-positioned

.

Key Insight: If your target molecule has a fluorine para to the ether linkage, expect it to appear significantly upfield (more negative) compared to a standard fluoroarene.

Experimental Protocol: High-Precision 19F QNMR

For drug development, identifying the peak is not enough; you must quantify it. Fluorinated diaryl ethers are often lipophilic, requiring specific solvent and parameter choices.

Workflow: Self-Validating QNMR Protocol

This protocol ensures >99% accuracy for quantitative analysis.[1]

QNMR_Workflow Start Sample Preparation Solvent Select Solvent: CDCl3 (Standard) or DMSO-d6 (Avoid protonated solvents) Start->Solvent Standard Add Internal Standard: α,α,α-Trifluorotoluene (-63 ppm) or 1,3,5-Trifluorobenzene (-108 ppm) Solvent->Standard ParamOpt Parameter Optimization Standard->ParamOpt T1_Meas Measure T1 Relaxation (Inversion Recovery) ParamOpt->T1_Meas D1_Set Set Relaxation Delay (d1) d1 ≥ 5 × Longest T1 T1_Meas->D1_Set Acquisition Acquisition (NS > 64 for S/N > 250:1) D1_Set->Acquisition Process Processing: Zero Filling (256k) -> LB (0.3 Hz) -> Baseline Correction (Bernstein) Acquisition->Process

Caption: Step-by-step QNMR workflow. Critical control point is the Relaxation Delay (d1), which must be 5x the longitudinal relaxation time (T1) to ensure full magnetization recovery.

Detailed Methodology
  • Solvent Selection: Use CDCl

    
      for lipophilic diaryl ethers.[1]
    
    • Caution: DMSO-d

      
       can cause a solvent-induced shift of 1-2 ppm typically downfield relative to CDCl
      
      
      
      .
  • Internal Standard:

    • Recommended:

      
      -Trifluorotoluene (
      
      
      
      -63.72 ppm)
      .
    • Why? It is chemically stable, miscible with diaryl ethers, and its relaxation time is comparable to the

      
       groups in herbicides like Fomesafen.
      
  • Acquisition Parameters:

    • Spectral Width (SW): Set to 200 ppm (-50 to -250 ppm) to catch all signals.

    • Excitation Pulse: 90° pulse is mandatory for quantitative accuracy.

    • Relaxation Delay (d1): Fluorine T1s can be long (1-5 seconds).[1] Set d1 = 20s to be safe, or measure T1.

    • Offset (O1): Center the spectrum around -100 ppm.

References

  • University of California, Santa Barbara (UCSB). (2024). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard Reference Text).

  • Tantillo, D. J., et al. (2018).[2] Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Comparative

comparing reactivity of ortho- vs para-phenoxyphenols

The following technical guide compares the reactivity, physicochemical properties, and synthetic utility of 2-phenoxyphenol (ortho) and 4-phenoxyphenol (para) . Content Type: Technical Comparison & Experimental Guide Aud...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity, physicochemical properties, and synthetic utility of 2-phenoxyphenol (ortho) and 4-phenoxyphenol (para) .

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Process Engineers, and Application Scientists

Executive Summary

Phenoxyphenols serve as critical scaffolds in the development of agrochemicals (e.g., pyriproxyfen analogs), polymer stabilizers, and pharmaceutical intermediates. The positioning of the phenoxy substituent relative to the hydroxyl group dictates distinct reactivity profiles:

  • Ortho-Phenoxyphenol (2-PP): Characterized by intramolecular hydrogen bonding , leading to lower acidity, distinct solubility profiles, and "ortho-effect" radical stabilization. It functions as a bidentate ligand in coordination chemistry.

  • Para-Phenoxyphenol (4-PP): Characterized by intermolecular hydrogen bonding , resulting in higher melting points and lower solubility. It acts as a classic phenolic nucleophile with sterically unhindered hydroxyl reactivity.

Physicochemical Profile

The structural isomerism fundamentally alters the physical state and acid-base properties.

PropertyOrtho-Phenoxyphenol (2-PP) Para-Phenoxyphenol (4-PP) Mechanistic Driver
Structure 2-Hydroxydiphenyl ether4-Hydroxydiphenyl etherPosition of -OPh substituent
CAS No. 2417-10-9831-82-3N/A
Melting Point 105–106 °C (Solid)80–84 °C (Solid)Ortho packing efficiency vs. Para symmetry
pKa (Predicted) ~9.1 – 9.5~10.1Ortho: Inductive (-I) withdrawal by oxygen increases acidity despite H-bond. Para: Resonance (+R) donation decreases acidity.
H-Bonding Intramolecular (OH[1][2]···OPh)Intermolecular (OH···OH)Proximity of ether oxygen to hydroxyl proton.
Solubility Higher in non-polar solventsHigher in polar protic solventsInternal H-bond reduces polarity in 2-PP.

Note on Acidity: While intramolecular hydrogen bonding typically weakens acidity by stabilizing the neutral phenol, the strong inductive effect (-I) of the adjacent phenoxy oxygen in the ortho position often dominates, making 2-PP slightly more acidic or comparable to phenol, whereas the para isomer is less acidic due to resonance donation into the ring.

Reactivity & Mechanistic Comparison

Electrophilic Aromatic Substitution (EAS)

Both isomers are activated substrates, but the directing effects differ due to steric blocking.

  • 2-Phenoxyphenol: The 3-position is sterically crowded. Electrophiles preferentially attack the 5-position (para to OH, meta to OPh) or 4-position (para to OPh, meta to OH). The -OH group is the stronger activator, directing para to itself (Position 5).

  • 4-Phenoxyphenol: The para position is blocked. Substitution occurs exclusively at the 2-position (ortho) relative to the hydroxyl group.

Antioxidant Activity (Radical Scavenging)

The efficacy of phenoxyphenols as antioxidants (e.g., in stabilizing polyolefins or scavenging ROS) depends on the stability of the phenoxyl radical formed after Hydrogen Atom Transfer (HAT).

  • Ortho-Effect: 2-PP forms a phenoxyl radical stabilized by the adjacent oxygen lone pair and steric shielding. This often results in faster HAT kinetics compared to the para isomer.

  • Mechanism:

    • HAT: ArOH + R• → ArO• + RH

    • Radical Stability: 2-PP radical > 4-PP radical (due to resonance + steric protection).

Coordination Chemistry
  • 2-PP: Acts as a bidentate (O,O)-donor ligand . It can chelate metal centers (e.g., Ti, Zr catalysts for olefin polymerization), forming stable 5-membered metallacycles.

  • 4-PP: Acts strictly as a monodentate ligand . It cannot chelate; it bridges metal centers or acts as a terminal ligand.

Experimental Protocols

Synthesis of 4-Phenoxyphenol (Ullmann Coupling)

Target: High-yield synthesis of the para isomer from hydroquinone.

Reagents:

  • Hydroquinone (1.0 eq)

  • Bromobenzene (1.2 eq)

  • CuI (10 mol%)

  • Ligand: N,N-Dimethylglycine (20 mol%) or 1,10-Phenanthroline

  • Base: K₃PO₄ (2.0 eq)

  • Solvent: DMSO or DMF[3][4]

Protocol:

  • Charge: In a glovebox or under Ar, load a Schlenk tube with Hydroquinone (110 mg, 1.0 mmol), K₃PO₄ (424 mg, 2.0 mmol), CuI (19 mg, 0.1 mmol), and Ligand.

  • Add Liquids: Add Bromobenzene (126 µL, 1.2 mmol) and degassed DMSO (2.0 mL).

  • Heat: Seal and stir at 90–110 °C for 24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and water (20 mL). Acidify aqueous layer to pH 3 (1M HCl) to ensure phenol is protonated.

  • Extraction: Extract aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc gradient (0-20% EtOAc).

  • Yield: Expect 75–85% as an off-white solid.

Synthesis of 2-Phenoxyphenol

Target: Synthesis of the ortho isomer from catechol.

Protocol Modification:

  • Substrate: Replace Hydroquinone with Catechol .

  • Stoichiometry Control: Catechol is prone to double arylation (forming 1,2-diphenoxybenzene). Use a large excess of Catechol (3.0 eq) relative to Bromobenzene to favor mono-arylation.

  • Conditions: Lower temperature (80 °C) helps selectivity.

Antioxidant Assay (DPPH Method)

Objective: Compare radical scavenging activity (IC50).

Workflow:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (deep purple).

  • Samples: Prepare serial dilutions of 2-PP and 4-PP in methanol (10–200 µM).

  • Reaction: Mix 1.0 mL of sample with 1.0 mL of DPPH solution.

  • Incubation: Dark, RT, 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation: % Inhibition =

    
    .
    
  • Expectation: 2-PP typically shows lower IC50 (higher potency) due to radical stabilization.

Visualizations

Synthesis Pathways (Ullmann Coupling)

UllmannSynthesis cluster_inputs Starting Materials Hydroquinone Hydroquinone (1,4-OH) Catalyst Cat: CuI / Ligand Base: K3PO4 Solvent: DMSO, 100°C Hydroquinone->Catalyst Catechol Catechol (1,2-OH) Catechol->Catalyst PhBr Bromobenzene (Ph-Br) PhBr->Catalyst ParaProduct 4-Phenoxyphenol (Para-Isomer) Catalyst->ParaProduct Major (from Hydroquinone) OrthoProduct 2-Phenoxyphenol (Ortho-Isomer) Catalyst->OrthoProduct Major (from Catechol) SideProduct Diphenoxybenzene (Over-arylation) Catalyst->SideProduct Minor (Control via Stoichiometry)

Caption: Divergent synthesis of phenoxyphenol isomers via Copper-catalyzed Ullmann coupling.

Radical Stabilization Mechanism (Antioxidant Activity)

RadicalStability cluster_ortho Ortho-Phenoxyphenol (2-PP) cluster_para Para-Phenoxyphenol (4-PP) OrthoPhenol 2-PP (Ground State) Intramolecular H-Bond OrthoRadical 2-PP Radical Stabilized by O-Lone Pair OrthoPhenol->OrthoRadical -H• (Fast HAT) ParaPhenol 4-PP (Ground State) Intermolecular H-Bond ParaRadical 4-PP Radical Resonance Stabilized Only ParaPhenol->ParaRadical -H• (Slower HAT)

Caption: Mechanistic basis for enhanced antioxidant activity in the ortho-isomer via radical stabilization.

References

  • Ullmann Coupling Methodology

    • Title: Copper-C
    • Source:Organic Letters, 2003.
    • URL:[Link]

  • Antioxidant Mechanisms of Phenols

    • Title: Structure–Activity Rel
    • Source:Journal of Agricultural and Food Chemistry, 2005.
    • URL:[Link]

  • Physical Properties of Phenoxyphenols

    • Title: 4-Phenoxyphenol Product Data.[5][6][7]

    • Source:ChemicalBook / NIST D
  • Ortho-Effect in Radical Chemistry

    • Title: Bond Dissociation Enthalpies of Phenolic Antioxidants.
    • Source:Polish Journal of Food and Nutrition Sciences.
    • URL:[Link]

Sources

Validation

A Researcher's Guide to the Elemental Analysis of C12H9FO2 Compounds: A Comparative Approach

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of methods for the elemental analysis of C12H9FO2 compounds. Authored from the per...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth technical comparison of methods for the elemental analysis of C12H9FO2 compounds. Authored from the perspective of a Senior Application Scientist, this document emphasizes scientific integrity, field-proven insights, and actionable protocols to ensure the accurate determination of elemental composition, a critical step in the characterization of novel chemical entities.

The precise empirical formula of a newly synthesized compound is a cornerstone of chemical research and development. For fluorinated aromatic compounds such as those with the formula C12H9FO2, which includes various isomers of fluorinated dibenzofuran derivatives, accurate elemental analysis is paramount for confirming molecular identity and purity. However, the high reactivity of fluorine presents unique challenges to traditional analytical techniques.[1] This guide will navigate these challenges by providing a comprehensive overview of the primary analytical method, Combustion Ion Chromatography (CIC), and discussing viable alternatives.

The Foundational Technique: Combustion Ion Chromatography (CIC)

The most robust and widely accepted method for the determination of carbon, hydrogen, and heteroatoms like fluorine in organic compounds is combustion analysis.[2][3] This technique involves the complete oxidation of the sample in a controlled high-temperature environment. The resulting combustion gases are then quantitatively analyzed. For organofluorine compounds, this process is typically coupled with ion chromatography for the precise quantification of the resulting fluoride ions.[4][5][6]

The underlying principle of CIC is the conversion of the organically bound fluorine into hydrogen fluoride (HF) gas during combustion. This HF is then captured in an aqueous absorption solution, converting it to fluoride ions (F-). The concentration of these fluoride ions is subsequently determined by ion chromatography.

Causality in Experimental Design for CIC

The success of a CIC analysis hinges on several critical experimental parameters. The choice of combustion temperature, carrier gas, and absorption solution are all interconnected and crucial for achieving complete combustion and accurate quantification. The highly reactive nature of fluorine necessitates specific modifications to standard combustion analysis protocols to prevent interactions with the apparatus and ensure complete conversion to a detectable form.[1]

Theoretical vs. Experimental Data: A Comparative Look

The first step in validating the elemental analysis of a C12H9FO2 compound is to calculate the theoretical elemental composition. This provides a benchmark against which experimental results can be compared.

ElementSymbolAtomic Mass (amu)Number of AtomsTotal Mass (amu)Percentage (%)
CarbonC12.01112144.13267.28
HydrogenH1.00899.0724.23
FluorineF18.998118.9988.87
OxygenO15.999231.99814.93
Total 204.200 100.00

Note: The molecular weight of C12H9FO2 is 214.20 g/mol . The percentages are calculated based on the total mass of the elements in the molecule.

Experimental Protocol: Combustion Ion Chromatography (CIC)

This protocol provides a detailed, step-by-step methodology for the elemental analysis of a C12H9FO2 compound using a commercially available CIC system.

I. Sample Preparation and Combustion
  • Sample Weighing: Accurately weigh approximately 1-2 mg of the C12H9FO2 compound into a tin capsule. The exact weight should be recorded to four decimal places.

  • Instrument Setup:

    • Set the combustion furnace temperature to 900-1000°C.

    • Use a continuous flow of a carrier gas, typically argon, to transport the combustion products.[5]

    • Ensure the absorption solution, typically deionized water with a weak base to neutralize the acidic gases, is fresh and at the appropriate level.

  • Combustion: Introduce the sealed tin capsule into the combustion chamber. The sample undergoes rapid and complete oxidation in a stream of pure oxygen.

II. Absorption and Analysis
  • Gas Absorption: The gaseous combustion products, including CO2, H2O, and HF, are carried by the argon stream into the absorption module. The HF gas is quantitatively trapped in the absorption solution, forming fluoride ions.

  • Ion Chromatography:

    • An aliquot of the absorption solution is automatically injected into the ion chromatograph.

    • The fluoride ions are separated from other potential anions on an appropriate anion-exchange column.

    • The concentration of the fluoride ions is determined using a conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of fluorine in the original sample based on the measured fluoride concentration and the initial sample weight. The percentages of carbon and hydrogen are determined simultaneously by infrared and thermal conductivity detectors, respectively.

Navigating Analytical Challenges and Ensuring Data Integrity

The analysis of organofluorine compounds is not without its difficulties. The high reactivity of fluorine can lead to incomplete combustion or reactions with the analytical instrumentation, resulting in inaccurate data.[1] To mitigate these issues, modern elemental analyzers often incorporate specialized reagents in the combustion tube to trap fluorine and prevent it from damaging the system.

Furthermore, the validation of the analytical method is crucial for ensuring the trustworthiness of the results.[9][10] This involves analyzing certified reference materials with known elemental compositions to confirm the accuracy and precision of the instrument. For pharmaceutical applications, regulatory bodies like the USP, EP, and ICH provide guidelines for the validation of analytical methods for elemental impurities.[11][12][13]

Alternative and Complementary Analytical Techniques

While CIC is the gold standard for elemental analysis, other techniques can provide valuable complementary information or serve as alternatives in specific situations.

TechniquePrincipleAdvantagesDisadvantages
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the nuclear magnetic resonance of the fluorine-19 isotope.Provides information about the chemical environment of each fluorine atom, aiding in structural elucidation.Can be less sensitive than other methods and may not be suitable for trace analysis.[14][15]
High-Resolution Mass Spectrometry (HRMS) Precisely measures the mass-to-charge ratio of ions, allowing for the determination of the elemental composition.Can provide the exact molecular formula.May not be as accurate for determining the relative abundance of each element as combustion analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) A highly sensitive technique for elemental analysis.Can detect elements at very low concentrations.The high reactivity of fluorine can pose challenges for sample introduction and can lead to interferences.[11]

Visualizing the Workflow

A schematic overview of the elemental analysis workflow for a C12H9FO2 compound.

Conclusion

The elemental analysis of C12H9FO2 compounds, while presenting challenges due to the presence of fluorine, can be reliably achieved through the use of modern analytical instrumentation and validated methodologies. Combustion Ion Chromatography stands as the primary and most robust technique for obtaining accurate and precise elemental composition data. By understanding the principles behind the chosen analytical method, carefully controlling experimental parameters, and validating the results against theoretical values and certified reference materials, researchers can confidently determine the empirical formula of their novel fluorinated compounds, a critical step in advancing drug discovery and development.

References

  • Chemistry Stack Exchange. (2021). Fluorine detection in organic compounds. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Ellis, D. A. (2001). Organofluorine Compounds in the Environment - Analysis, Sources and. Library and Archives Canada.
  • Weber, R., Schrenk, D., Schmitz, H. J., Hagenmaier, A., & Hagenmaier, H. (1995). Polyfluorinated dibenzodioxins and dibenzofurans--synthesis, analysis, formation and toxicology. Chemosphere, 30(4), 629–639.
  • University of Manchester. (n.d.). Elemental Analysis tool. [Link]

  • Nature. (n.d.). Contemporary synthetic strategies in organofluorine chemistry. [Link]

  • Defense Technical Information Center. (1944). Determination of Fluorine in Fluoro-Organic Compounds. [Link]

  • SciSpace. (2010). Isomer profiling of perfluorinated substances as a tool for source tracking. [Link]

  • ResearchGate. (2025). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. [Link]

  • National Center for Biotechnology Information. (2012). An International Study Evaluating Elemental Analysis. Journal of Organic Chemistry, 77(17), 7629-7637.
  • Almac Group. (2017). Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. [Link]

  • ACS Publications. (1942). Quantitative determination of fluorine in organic compounds. Industrial & Engineering Chemistry Analytical Edition, 14(10), 846-848.
  • National Center for Biotechnology Information. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19 F NMR and Spectral Database Matching. Environmental Science & Technology, 57(23), 8563-8573.
  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). [Link]

  • National Center for Biotechnology Information. (2024). Perfluoroalkyl acid precursor or weakly fluorinated organic compound? A proof of concept for oxidative fractionation of PFAS and organofluorines.
  • National Center for Biotechnology Information. (2013). Identification of novel fluorinated surfactants in aqueous film forming foams and commercial surfactant concentrates. Environmental Science & Technology, 47(23), 13836-13845.
  • PharmaErudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis. [Link]

  • ACS Publications. (2002). Determination of fluorine in organic compounds: Microcombustion method. Industrial & Engineering Chemistry Analytical Edition, 14(10), 846-848.
  • National Center for Biotechnology Information. (2010). Isomer Profiling of Perfluorinated Substances as a Tool for Source Tracking: A Review of Early Findings and Future Applications. Environmental Science & Technology, 44(19), 7629-7640.
  • The University of Almeria. (n.d.). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. [Link]

  • National Center for Biotechnology Information. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Molecules, 29(7), 1493.
  • University of Calgary. (n.d.). Combustion and Elemental Analysis. [Link]

  • Quality Analysis. (n.d.). combustion ion chromatography (CIC). [Link]

  • Archemica. (n.d.). Combustion IC System – Halogen and Sulfur Determinations-Pyrolysis of Difficult Samples. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Fluorophenoxy)phenol proper disposal procedures

2-(4-Fluorophenoxy)phenol Proper Disposal Procedures Part 1: Chemical Identity & Safety Profile Chemical Name: 2-(4-Fluorophenoxy)phenol CAS Number: 91378-26-6 (Verify against container label as isomer variations exist)...

Author: BenchChem Technical Support Team. Date: February 2026

2-(4-Fluorophenoxy)phenol Proper Disposal Procedures

Part 1: Chemical Identity & Safety Profile

Chemical Name: 2-(4-Fluorophenoxy)phenol CAS Number: 91378-26-6 (Verify against container label as isomer variations exist) Molecular Formula: C₁₂H₉FO₂ Molecular Weight: 204.20 g/mol Synonyms: 2-(4-Fluoro-phenoxy)-phenol; 4'-Fluoro-2-hydroxydiphenyl ether[1]

Immediate Hazard Assessment: Before initiating disposal, you must acknowledge the specific hazards associated with fluorinated diphenyl ethers. Unlike simple organic solvents, this compound combines phenolic reactivity with halogenated persistence.

Hazard ClassGHS Classification (Typical)Critical Handling Requirement
Health Skin Irrit. 2 (H315), Eye Irrit. 2 (H319)Do not treat as benign. Phenolic hydroxyl groups can facilitate rapid skin absorption.[1]
Environmental Aquatic Acute/Chronic (H400/H410)Zero Tolerance for Drain Disposal. This compound is toxic to aquatic life and difficult to remove in standard water treatment.[1]
Reactivity Incompatible with Strong OxidizersSegregate from nitric acid, perchlorates, and peroxides in waste streams.[1]

Part 2: Pre-Disposal Handling & Segregation

1. Personal Protective Equipment (PPE) Matrix

  • Hands: Nitrile gloves (minimum 0.11 mm thickness) are generally sufficient for incidental contact.[1] For prolonged handling or spill cleanup, use Double-gloving or Viton/Butyl gloves.[1]

  • Eyes: Chemical splash goggles.[1]

  • Body: Lab coat required; chemical-resistant apron recommended if handling liquid stock >100 mL.[1]

2. Waste Stream Classification You must categorize this chemical as Halogenated Organic Waste .[1]

  • Why? The presence of the Fluorine atom requires specific incineration conditions (flue gas scrubbing) to prevent the formation of hydrofluoric acid (HF) and other toxic byproducts during combustion.

  • Never mix with non-halogenated solvents (e.g., pure ethanol, acetone) if your facility separates these streams, as this significantly increases disposal costs.

Part 3: Disposal Protocols

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)

Applicable to: Expired solid stock, contaminated gloves, weighing boats, paper towels.

  • Containment: Place waste in a clear, puncture-proof polyethylene bag or wide-mouth jar.

  • Secondary Containment: If using a bag, place the sealed bag inside a rigid container (e.g., a fiber drum or plastic pail) labeled "Solid Hazardous Waste."

  • Labeling:

    • Primary Constituent: "2-(4-Fluorophenoxy)phenol"[1][2][3]

    • Hazard Checkbox: [x] Toxic [x] Irritant[1]

    • Tag: "Halogenated Organic Solid"[1]

Scenario B: Liquid Waste (Solutions)

Applicable to: Reaction mixtures, mother liquors, HPLC effluent.

  • Segregation: Pour into the Halogenated Solvent waste carboy.

    • Compatibility Check: Ensure the carboy does not contain strong acids or oxidizers.[1]

  • Concentration Limit: If the concentration of 2-(4-Fluorophenoxy)phenol is >5%, flag the container for "High BTU / Halogenated" disposal to alert the disposal vendor.[1]

  • Rinsing: Triple-rinse empty stock bottles with a compatible solvent (e.g., acetone).[1] Collect the first two rinses as hazardous waste.[1] The third rinse can often be sewered only if confirmed by local EHS policy; otherwise, collect all rinses.

  • Defacing: Completely deface the original manufacturer label on the empty bottle before discarding it in the glass trash.

Scenario C: Spill Cleanup (Immediate Action)
  • Isolate: Evacuate the immediate area if the spill is large (>100 mL) or if aerosol formation is suspected.[1]

  • PPE Up: Wear double nitrile gloves and goggles.[1]

  • Absorb: Use an inert absorbent (Vermiculite, Diatomaceous Earth, or Universal Spill Pads).

    • Prohibited: Do not use sawdust or paper towels for large spills (combustible).[1]

  • Collect: Scoop absorbed material into a heavy-duty plastic bag.

  • Decontaminate: Scrub the surface with a soap/water solution.[1] Collect the wash water as liquid halogenated waste.[1]

Part 4: Visual Decision Tree (Disposal Workflow)

DisposalWorkflow Start Waste Generation: 2-(4-Fluorophenoxy)phenol StateCheck Physical State? Start->StateCheck Solid Solid / Debris (Gloves, Powder, Wipes) StateCheck->Solid Solid Liquid Liquid Solution (Reaction Mix, HPLC) StateCheck->Liquid Liquid SolidAction Place in Puncture-Proof Polyethylene Bag/Jar Solid->SolidAction LiquidAction Pour into 'Halogenated Solvent' Carboy Liquid->LiquidAction Labeling Label: 'Halogenated Organic' List CAS: 91378-26-6 SolidAction->Labeling LiquidAction->Labeling Final Ship for High-Temp Incineration (Do NOT Drain Dispose) Labeling->Final

Figure 1: Decision logic for segregating and packaging 2-(4-Fluorophenoxy)phenol waste streams.

Part 5: Regulatory & Technical Reference

Why Incineration? The presence of the Fluorine-Carbon bond (C-F) creates high thermal stability.[1] Standard biological waste treatment (sewage) cannot degrade this bond efficiently, leading to bioaccumulation. High-temperature incineration (>1100°C) is the only validated method to break the C-F bond, with scrubbers required to capture the resulting HF gas.

US EPA / RCRA Considerations:

  • Listing: Not specifically P-listed or U-listed.

  • Characteristic: It is not ignitable, corrosive, or reactive by default.

  • Generator Status: Dispose of as "Non-RCRA Regulated Halogenated Waste" unless mixed with listed solvents (e.g., F-listed solvents like Methylene Chloride).[1]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 12224021, 2-(4-Fluorophenoxy)phenol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2-(4-Fluorophenoxy)phenol
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2-(4-Fluorophenoxy)phenol
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